molecular formula C9H10O B156699 1-Methyl-phthalan CAS No. 38189-85-4

1-Methyl-phthalan

Cat. No.: B156699
CAS No.: 38189-85-4
M. Wt: 134.17 g/mol
InChI Key: CDYVODHUTJKFAN-UHFFFAOYSA-N
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Description

1-Methyl-phthalan, also known as 1-Methyl-phthalan, is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-phthalan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-phthalan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38189-85-4

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

1-methyl-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C9H10O/c1-7-9-5-3-2-4-8(9)6-10-7/h2-5,7H,6H2,1H3

InChI Key

CDYVODHUTJKFAN-UHFFFAOYSA-N

SMILES

CC1C2=CC=CC=C2CO1

Canonical SMILES

CC1C2=CC=CC=C2CO1

Synonyms

1,3-Dihydro-1-methyl-isobenzofuran

Origin of Product

United States

Foundational & Exploratory

1-methyl-1,3-dihydroisobenzofuran chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmacophore Applications

Executive Summary

1-Methyl-1,3-dihydroisobenzofuran (CAS: 38189-85-4), often referred to as 1-methylphthalan , represents a critical bicyclic ether scaffold in organic synthesis and medicinal chemistry. Structurally, it consists of a benzene ring fused to a saturated furan ring, characterized by a single methyl substituent at the benzylic C1 position.

This molecule serves as a pivotal model for benzylic ether reactivity and acts as a simplified structural core for the "phthalan" class of antidepressants (e.g., Citalopram, Escitalopram). Unlike its symmetric parent, 1,3-dihydroisobenzofuran (phthalan), the 1-methyl derivative introduces a chiral center , breaking symmetry and enabling diastereoselective functionalization strategies.

Key Technical Value:

  • Chirality: The C1 stereocenter allows for the study of enantioselective lithiation and substitution.

  • Reactivity: The C1-H bond is activated by both the adjacent oxygen and the aromatic ring, making it a prime candidate for C-H activation and organolithium chemistry.

  • Bioisosterism: It functions as an oxygenated isostere of 1-methylindane, offering altered solubility and metabolic profiles for drug design.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

The physicochemical profile of 1-methylphthalan is defined by its lipophilicity and the conformational flexibility of the five-membered ether ring.

Key Constants Table
PropertyValue / DescriptionSource/Note
IUPAC Name 1-Methyl-1,3-dihydro-2-benzofuranPubChem [1]
CAS Number 38189-85-4PubChem [1]
Molecular Formula C₉H₁₀O--
Molecular Weight 134.18 g/mol --
Physical State Clear, colorless to pale yellow liquidExperimental observation
LogP (Computed) ~1.5 - 1.8PubChem [1]
Boiling Point ~195–200 °C (est.[1][2][3] at 760 mmHg)Extrapolated from Phthalan (180°C)
Chirality 1 Stereocenter (C1)Exists as (R)/(S) enantiomers
Stereochemical Conformation

The furan ring in 1-methylphthalan is not planar; it adopts a shallow envelope conformation . The methyl group at C1 prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like steric interactions with the ortho-hydrogens of the benzene ring. This conformational preference influences the diastereoselectivity of further substitutions at the C3 position.

Spectroscopic Characterization (Diagnostic Signatures)

Identification of 1-methylphthalan relies heavily on ¹H-NMR due to the distinct chemical shifts of the benzylic protons.

  • C1-H (Methine): Appears as a quartet (or multiplet) around 5.0 – 5.3 ppm . The downfield shift is due to the deshielding effect of the oxygen atom and the aromatic ring.

  • C3-H₂ (Methylene): Appears as an AB system or a broadened singlet around 5.0 – 5.1 ppm . In the chiral environment created by the C1-methyl group, these protons are diastereotopic (chemically non-equivalent).

  • Methyl Group: A distinct doublet at ~1.4 – 1.5 ppm (coupling with C1-H).

  • Aromatic Protons: Multiplet in the 7.1 – 7.4 ppm range.

Expert Insight: In crude reaction mixtures, monitor the disappearance of the singlet at 5.1 ppm (characteristic of the parent phthalan) and the emergence of the doublet at 1.4 ppm to confirm methylation.

Synthetic Protocol: C1-Lithiation and Alkylation

While cyclization methods exist (e.g., acid-catalyzed cyclization of 1-(2-(hydroxymethyl)phenyl)ethanol), the most precise method for research applications is the direct lithiation of phthalan . This method allows for the introduction of isotopically labeled methyl groups or extension to more complex alkyl chains.

Mechanistic Rationale

The protons at C1 and C3 of phthalan are benzylic and adjacent to an oxygen atom, significantly enhancing their acidity (pKa ~40). Strong bases like n-Butyllithium (n-BuLi) can deprotonate this position to form a stabilized dipole-stabilized carbanion, which acts as a potent nucleophile.

Detailed Workflow

Reagents:

  • 1,3-Dihydroisobenzofuran (Phthalan) [CAS: 496-14-0][4]

  • n-Butyllithium (1.6 M in hexanes)

  • Methyl Iodide (MeI) or Dimethyl Sulfate

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere. Add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

  • Substrate Addition: Add phthalan (1.0 equiv) to the cold THF.

  • Lithiation: Dropwise add n-BuLi (1.1 equiv) over 15 minutes.

    • Observation: The solution may turn a deep yellow/orange color, indicating the formation of the lithiated species (1-lithio-1,3-dihydroisobenzofuran).

    • Incubation: Stir at -78 °C for 45–60 minutes to ensure complete deprotonation.

  • Alkylation: Add Methyl Iodide (1.2 equiv) dropwise.

    • Caution: This reaction is exothermic. Maintain temperature below -70 °C during addition.

  • Warming: Allow the reaction to slowly warm to room temperature over 2 hours. The color should fade as the anion is quenched.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexane/Ethyl Acetate (95:5). The product is less polar than the starting material.

Reaction Pathway Diagram

Synthesis Start Phthalan (1,3-dihydroisobenzofuran) Lithiation Step 1: Lithiation (-78°C, n-BuLi, THF) Start->Lithiation Deprotonation Intermediate 1-Lithio-phthalan (Reactive Anion) Lithiation->Intermediate Carbanion Formation Alkylation Step 2: Alkylation (+ MeI, Warm to RT) Intermediate->Alkylation Nucleophilic Attack Product 1-Methyl-1,3-dihydroisobenzofuran (Target) Alkylation->Product SN2 Mechanism

Figure 1: Synthetic workflow for the conversion of phthalan to 1-methylphthalan via lithiation.[5]

Reactivity Profile & Stability

Oxidation Sensitivity

Like many benzyl ethers, 1-methylphthalan is susceptible to autoxidation at the benzylic positions. Prolonged exposure to air, particularly in the presence of light, can lead to the formation of hydroperoxides, which decompose to 3-methylphthalide (3-methylisobenzofuran-1(3H)-one).

  • Storage: Store under inert gas (Nitrogen/Argon) at 4°C.

Acid-Catalyzed Ring Opening

The strained five-membered ring is sensitive to strong Lewis acids. In the presence of reagents like BBr₃ or strong Brønsted acids, the ether linkage can cleave, resulting in ring-opening to form benzylic alcohols or halides. This property is often exploited to synthesize substituted xylenes.

Applications in Drug Development

Pharmacophore Scaffold

The 1,3-dihydroisobenzofuran core is the structural foundation of the SSRI (Selective Serotonin Reuptake Inhibitor) class, most notably Citalopram and Escitalopram .

  • Escitalopram: This drug is the (S)-enantiomer of a 1-(3-aminopropyl)-1-(4-fluorophenyl)phthalan derivative.

  • Relevance: 1-methylphthalan serves as a simplified "fragment" for binding affinity studies, helping researchers understand the steric requirements of the serotonin transporter (SERT) binding pocket without the complexity of the full drug molecule.

Bioisosterism

In medicinal chemistry, the phthalan ring is often used as a bioisostere for:

  • Indane: The oxygen atom acts as a hydrogen bond acceptor, potentially improving solubility and altering metabolic stability compared to the all-carbon indane ring.

  • Tetrahydrofuran (THF): The fused benzene ring provides rigidification, reducing the entropic penalty of binding to protein targets.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14664731, 1-Methyl-1,3-dihydro-isobenzofuran. Retrieved February 9, 2026 from [Link]

  • Kobayashi, K., et al. (2008). A Facile Synthesis of 1,3-Dihydroisobenzofurans Using Iodocyclization of 2-Vinylbenzyl Alcohols. Heterocycles, 75(3). Retrieved from [Link]

  • Beilstein Journals (2011). Kinetically stabilized 1,3-diarylisobenzofurans. Beilstein J. Org.[1] Chem. Retrieved from [Link]

  • SpectraBase. 1,3-Dihydroisobenzofuran NMR and Spectral Data. Wiley Science Solutions. Retrieved from [Link][6]

Sources

Biological Activity of 1-Methyl-1,3-Dihydroisobenzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on the 1-substituted-1,3-dihydroisobenzofuran scaffold, a privileged structure in medicinal chemistry that serves as the core for blockbuster antidepressants (SSRIs) and emerging antimicrobial agents.

Executive Summary

The 1,3-dihydroisobenzofuran (phthalan) core represents a versatile pharmacophore in drug discovery. Its biological activity is strictly dictated by the substitution pattern at the C1 position. While the 1-(3-aminopropyl)-1-aryl substitution yields high-affinity Selective Serotonin Reuptake Inhibitors (SSRIs) like Citalopram and Escitalopram , the 1,1-dimethyl substitution (as seen in Talopram ) acts as a molecular switch, redirecting affinity toward the Norepinephrine Transporter (NET). Furthermore, naturally occurring 1-methyl-polyhydroxy derivatives exhibit potent antioxidant and antimicrobial properties. This guide analyzes the Structure-Activity Relationships (SAR), synthesis, and pharmacological protocols for this scaffold.

Structural Basis & SAR: The "Selectivity Switch"

The biological profile of 1,3-dihydroisobenzofuran derivatives is governed by steric and electronic modifications at the C1 quaternary center and the C5 aromatic position.

The NET/SERT Switch

A critical SAR finding is the "molecular switch" between SERT (Serotonin Transporter) and NET (Norepinephrine Transporter) selectivity based on C1 substitution.

  • NET Selectivity (Talopram): The 1,1-dimethyl substitution restricts conformational flexibility, favoring binding to the NET orthosteric site.

  • SERT Selectivity (Citalopram): Replacing one methyl group with a 4-fluorophenyl ring and extending the other to a 3-(dimethylamino)propyl chain shifts affinity >1000-fold toward SERT.

  • Allosteric Modulation: Interestingly, 1-methyl analogues of citalopram (where the cyano group is retained but the chain is truncated or modified) have been identified as binders to the SERT allosteric (S2) site, modulating the dissociation of orthosteric ligands.

Visualization: The Pharmacophore Map

SAR_Map Core 1,3-Dihydroisobenzofuran (Phthalan Core) C1_Dimethyl C1: 1,1-Dimethyl (Talopram) Core->C1_Dimethyl C1_ArylAlkyl C1: 1-Aryl, 1-Aminopropyl (Citalopram/Escitalopram) Core->C1_ArylAlkyl C5_Sub C5: Cyano (-CN) (Critical for Potency) Core->C5_Sub Phenolic Benzene Ring: Poly-OH (Natural Products) Core->Phenolic NET NET Inhibition (Norepinephrine) C1_Dimethyl->NET High Affinity SERT SERT Inhibition (Serotonin) C1_ArylAlkyl->SERT High Affinity C5_Sub->SERT Enhances Potency Antiox Antioxidant / Antimicrobial Phenolic->Antiox Radical Scavenging

Figure 1: SAR map illustrating how specific substitutions at C1 and C5 dictate the pharmacological fate of the isobenzofuran scaffold.

Therapeutic Applications & Mechanism

CNS: Depression and Anxiety (SSRI)

The primary clinical application is the inhibition of SERT.[1]

  • Mechanism: The 1-(3-aminopropyl)-1-(4-fluorophenyl) derivative binds to the central substrate-binding site (S1) of the transporter, locking it in an outward-open conformation and preventing serotonin reuptake.

  • Chirality: Activity resides almost exclusively in the (S)-enantiomer (Escitalopram). The (R)-enantiomer is not only less active but may allosterically interfere with the (S)-enantiomer's binding, reducing efficacy.

Emerging: Antimicrobial & Antioxidant

Natural derivatives such as 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran (isolated from fungi like Cephalosporium and Epicoccum) show significant activity.

  • Antioxidant: The poly-phenolic nature allows for proton donation to free radicals (DPPH scavenging IC50 ~7-10 µM).

  • Antimicrobial: These derivatives disrupt bacterial cell membranes, showing efficacy against MRSA (Methicillin-Resistant S. aureus).

Experimental Protocols

Synthesis of the 1,1-Disubstituted Core

Objective: Synthesize the 1-substituted 1,3-dihydroisobenzofuran core via Grignard addition to a phthalide precursor.

Reagents:

  • 5-Cyanophthalide (Starting material)

  • 4-Fluorophenylmagnesium bromide (Grignard A)

  • 3-(Dimethylamino)propylmagnesium chloride (Grignard B)

  • 70% H3PO4 or H2SO4 (Cyclization agent)

Protocol:

  • First Addition: Dissolve 5-cyanophthalide in anhydrous THF at -20°C. Slowly add 4-fluorophenylmagnesium bromide (1.2 eq). Stir for 2h to form the hemiacetal intermediate (magnesium salt).

  • Second Addition: Without isolation, add 3-(dimethylamino)propylmagnesium chloride (1.5 eq) to the reaction mixture. Allow to warm to room temperature and stir for 4h. This forms the open-chain diol intermediate.

  • Cyclization: Quench the reaction with ice water. Extract the diol intermediate.[2] Dissolve the crude diol in 70% H3PO4 and heat to 80°C for 3 hours. The acid catalyzes the dehydration and ring closure to form the isobenzofuran ring.

  • Purification: Neutralize with NaOH, extract with toluene, and purify via HPLC or crystallization (as hydrobromide salt).

Radioligand Binding Assay (SERT vs. NET)

Objective: Determine the binding affinity (


) of derivatives.

Materials:

  • Source: Rat cortical membranes (SERT) or hypothalamic membranes (NET).

  • Radioligands:

    
    -Citalopram (for SERT) and 
    
    
    
    -Nisoxetine (for NET).

Workflow:

  • Preparation: Homogenize tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Incubation: Incubate membranes (100 µg protein) with radioligand (1 nM) and varying concentrations of the test compound (

    
     to 
    
    
    
    M) for 60 min at 25°C.
  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    
DPPH Radical Scavenging Assay

Objective: Evaluate antioxidant potential of phenolic 1-methyl derivatives.

  • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Add 100 µL of test compound (1-100 µg/mL) to 100 µL of DPPH solution in a 96-well plate.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure absorbance at 517 nm.

  • Calculate % Inhibition:

    
    .
    

Data Summary: Comparative Potency

Derivative ClassC1 SubstituentsPrimary TargetAffinity (

/ IC50)
Biological Effect
Citalopram (Racemic) 4-F-Phenyl, 3-AminopropylSERT1.9 nM (

)
Antidepressant
Escitalopram (S-isomer) 4-F-Phenyl, 3-AminopropylSERT0.89 nM (

)
Potent Antidepressant
Talopram Methyl, MethylNET3.6 nM (

)
NRI (Investigational)
Epicoccone Derivative Methyl, Hydroxyl (Phenolic)Free Radicals7.0 µM (IC50)Antioxidant

References

  • Structure-Activity Relationships of Citalopram Analogues

    • Title: Structure-Activity Relationships for a Novel Series of Citalopram Analogues
    • Source: Journal of Medicinal Chemistry / NIH.
    • URL:[Link]

  • Allosteric Binding at SERT

    • Title: Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter.
    • Source: British Journal of Pharmacology.
    • URL:[Link]

  • Antioxidant Activity of Natural Derivatives

    • Title: A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031.[3]

    • Source: Molecules / NIH.
    • URL:[Link]

  • Synthesis of Isobenzofurans

    • Title: Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes.[2]

    • Source: Chemical Papers.[4][5][6][7]

    • URL:[Link]

Sources

Structural Dynamics & Reactivity: 1-Methylphthalan vs. Isobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide | Audience: Research Scientists & Drug Discovery Chemists

Executive Summary

This guide delineates the critical stability and reactivity differences between 1-methylphthalan (1-methyl-1,3-dihydroisobenzofuran) and isobenzofuran (IBF). While structurally related, these two entities occupy opposite ends of the thermodynamic spectrum: 1-methylphthalan is a stable, isolable cyclic ether often used as a scaffold or precursor, whereas isobenzofuran is a transient, highly reactive 10-


 electron system utilized primarily as a diene in Diels-Alder cycloadditions.

This analysis provides the mechanistic rationale for this dichotomy, detailed protocols for the synthesis of the stable form, and methods for the in situ generation of the reactive intermediate.

Structural Fundamentals: The Stability Dichotomy

The profound difference in stability between these two molecules is governed by aromaticity and resonance energy .

The "Quinoid" Penalty of Isobenzofuran

Isobenzofuran is technically aromatic (10


-electrons), but its stability is severely compromised by its bicyclic fusion.
  • Resonance Energy: The resonance energy of isobenzofuran is approximately 24 kcal/mol (compared to 36 kcal/mol for benzene).

  • Structure: To maintain conjugation across the furan ring, the benzene ring must adopt a quinoid bond alternation. This disrupts the inherent stability of the benzene sextet. Consequently, IBF behaves chemically like a reactive diene rather than a stable aromatic heterocycle.

The Benzenoid Stability of 1-Methylphthalan

1-Methylphthalan is the reduced form (dihydro-).

  • Structure: The heterocyclic ring is saturated (except for the ether linkage). This saturation "isolates" the benzene ring, allowing it to retain its full 36 kcal/mol resonance energy.

  • Result: It is a stable liquid at room temperature, resistant to polymerization and oxidation under standard conditions.

Data Comparison Table
Feature1-MethylphthalanIsobenzofuran (IBF)
CAS Number 16727-38-5270-75-7
State (RT) Stable LiquidTransient Intermediate (Polymerizes rapidly)
Electronic System Benzene (6

) + Cyclic Ether
Fused 10

System (Quinoid)
Resonance Energy ~36 kcal/mol (Benzene core)~24 kcal/mol (Compromised)
Reactivity Inert to cycloadditionHighly reactive Diene (Diels-Alder)
Primary Use Stable Scaffold / PrecursorIn situ Trapping Agent

Visualization: Stability & Reactivity Landscape

The following diagram illustrates the energy gap and the synthetic relationship between the stable precursor and the reactive intermediate.

StabilityLandscape Phthalide Phthalide (Precursor) Hemiacetal Hemiacetal Intermediate Phthalide->Hemiacetal Grignard (MeMgBr) MePhthalan 1-Methylphthalan (STABLE) Full Benzene Aromaticity Hemiacetal->MePhthalan Ionic Hydrogenation (Et3SiH / TFA) IBF Isobenzofuran (TRANSIENT) Quinoid Distortion Hemiacetal->IBF Acid/Base Elimination (- H2O) Adduct Diels-Alder Adduct (Restored Aromaticity) IBF->Adduct + Dienophile (Fast)

Caption: Divergent pathways from the phthalide precursor. Green path leads to the stable ether; Red path generates the reactive isobenzofuran.

Experimental Protocols

Synthesis of 1-Methylphthalan (The Stable Standard)

This protocol utilizes Ionic Hydrogenation , a robust method to reduce lactols (hemiacetals) directly to ethers without opening the ring.

Reagents:

  • Phthalide (1.0 eq)

  • Methylmagnesium bromide (MeMgBr) (1.1 eq, 3.0 M in Et₂O)

  • Triethylsilane (Et₃SiH) (3.0 eq)

  • Trifluoroacetic acid (TFA) (Excess)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Nucleophilic Addition: Dissolve phthalide in anhydrous DCM under N₂ atmosphere. Cool to -78°C.[1]

  • Add MeMgBr dropwise. Stir for 2 hours, allowing the mixture to warm to 0°C. This forms the lactol (1-hydroxy-1-methyl-1,3-dihydroisobenzofuran).

  • Ionic Hydrogenation: Do not isolate the lactol. Cool the mixture back to -78°C.

  • Add Triethylsilane (Et₃SiH) rapidly, followed by the dropwise addition of TFA.

    • Mechanism:[2][3][4] TFA protonates the hydroxyl group, generating an oxocarbenium ion. Et₃SiH acts as a hydride donor, quenching the cation to form the ether.

  • Workup: Warm to room temperature (RT) and stir for 4 hours. Quench with saturated NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate.

  • Purification: Distillation or flash chromatography (Hexanes/EtOAc) yields 1-methylphthalan as a clear oil.

Generation & Trapping of Isobenzofuran (The Reactive Species)

Because IBF polymerizes upon isolation, it must be generated in situ in the presence of a dienophile.

Method: Acid-Catalyzed Elimination of Acetals (Rickborn Method)

Reagents:

  • 1-Methoxy-1,3-dihydroisobenzofuran (Phthalan acetal)

  • Dienophile (e.g., Maleic Anhydride or Dimethyl Acetylenedicarboxylate)

  • Glacial Acetic Acid (catalytic)

  • Toluene (Solvent)

Step-by-Step Protocol:

  • Preparation: Dissolve the phthalan acetal (precursor) and the dienophile (1.1 eq) in toluene.

  • Elimination: Add catalytic acetic acid and heat to reflux (110°C).

    • Mechanism:[2][3][4] Acid catalyzes the elimination of methanol, generating the transient isobenzofuran species.

  • Trapping: The generated IBF immediately undergoes [4+2] cycloaddition with the dienophile.

  • Isolation: Evaporate solvent. The product is the stable Diels-Alder adduct (often a solid that can be recrystallized).

Reactivity Profile: The Diels-Alder Application

The utility of isobenzofuran lies in its HOMO-LUMO gap .

  • Reactivity: IBF is one of the most reactive dienes known. The driving force for the reaction is the restoration of the benzene ring in the adduct.

    • Reactant (IBF): Quinoid (High Energy).

    • Product (Adduct): Benzenoid (Low Energy).

  • 1-Methylisobenzofuran: If one attempts to generate 1-methylisobenzofuran (the conjugated analog of our stable 1-methylphthalan), it remains highly reactive. The methyl group exerts a weak inductive effect (+I), raising the HOMO energy slightly, which theoretically increases nucleophilicity toward electron-deficient dienophiles compared to the parent IBF. However, it is still kinetically unstable and must be trapped in situ.

Workflow: Trapping Logic

Trapping Precursor Acetal Precursor IBF_Species [Isobenzofuran] Precursor->IBF_Species - MeOH / Heat Trapped Endo/Exo Adduct IBF_Species->Trapped + Dienophile

Caption: The transient nature of IBF requires simultaneous generation and consumption.

References

  • Ionic Hydrogenation Mechanism

    • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974).[5] Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis.

  • Isobenzofuran Generation & Trapping

    • Rickborn, B. (1998). The Retro-Diels-Alder Reaction Part II: Dienophiles and Dienes. Organic Reactions.
  • Resonance Energy & Aromaticity

    • Minsky, A., Meyer, A. Y., & Rabinovitz, M. (1983). Thermodynamic stability of isobenzofuran. Tetrahedron.
  • Synthesis of Phthalides (Precursors)

    • Li, M., et al. (2024).

Sources

medicinal chemistry applications of the phthalan core

Author: BenchChem Technical Support Team. Date: February 2026

The Phthalan Core: A Technical Guide to Medicinal Chemistry Applications

Executive Summary

The phthalan (1,3-dihydroisobenzofuran) core represents a privileged scaffold in medicinal chemistry, most notably anchoring the blockbuster selective serotonin reuptake inhibitors (SSRIs) Citalopram and Escitalopram . Unlike its oxidized cousin (phthalide) or its saturated relative (hexahydroisobenzofuran), the phthalan core offers a unique planar aromatic system fused to a saturated ether ring. This geometry provides a rigid vector for displaying pharmacophores in three-dimensional space, critical for high-affinity binding to monoamine transporters.

This guide moves beyond basic structural definitions to explore the practical application of the phthalan core in drug design, focusing on synthetic accessibility, structure-activity relationships (SAR), and emerging therapeutic areas beyond the Central Nervous System (CNS).

Structural Perspective & Physicochemical Properties

The phthalan core consists of a benzene ring fused to a dihydrofuran ring.

  • IUPAC Name: 1,3-dihydroisobenzofuran[1][2][3]

  • Geometry: The bicyclic system is relatively flat, but substitution at the C1 position introduces significant sp³ character, creating a chiral center that is often the determinant of biological activity.

  • Lipophilicity: The ether oxygen lowers logP relative to the carbocyclic indane analog, improving water solubility and metabolic stability while maintaining hydrogen bond acceptor capability.

Core Comparison
ScaffoldStructureKey FeaturePrimary Application
Phthalan 1,3-dihydroisobenzofuranBenzylic ether, rigidSSRIs, Antioxidants
Phthalide 1(3H)-isobenzofuranoneLactone, reactive electrophileSynthetic intermediate
Isochroman 3,4-dihydro-1H-2-benzopyran6-membered ether ringDopamine ligands

Pharmacological Landscape: The "Why"

The CNS Gold Standard: SERT Selectivity

The most successful application of the phthalan core is in the modulation of the Serotonin Transporter (SERT).

  • Citalopram (Racemate): A 5-carbonitrile substituted phthalan with a 4-fluorophenyl group and a dimethylaminopropyl chain at C1.

  • Escitalopram (S-Enantiomer): The eutomer. It binds to the orthosteric site of SERT with high affinity. Uniquely, it also interacts with an allosteric site on the transporter, stabilizing the drug-transporter complex and preventing dissociation—a mechanism not shared by other SSRIs.

The Selectivity Switch: SSRI vs. NRI

Minor modifications to the phthalan core drastically alter transporter selectivity.

  • Citalopram: 5-CN, 1-(4-F-phenyl)

    
    SSRI  (SERT selective).
    
  • Talopram: 5-H, 1-phenyl, 3,3-dimethyl

    
    NRI  (Norepinephrine Transporter selective).
    
  • Mechanism: The 5-position substituent dictates the electronic environment of the aromatic ring, influencing pi-pi stacking interactions within the transporter binding pocket.

Emerging Applications: Antioxidants

Recent isolation of Cytorhizophins (fungal metabolites) containing the phthalan core has revealed potent antioxidant activity. The phthalan ether oxygen can stabilize radical species formed on the fused benzene ring, suggesting potential in neuroprotective drug design.

Synthetic Masterclass: The "How"

The construction of the phthalan core, particularly with a quaternary center at C1, is the critical synthetic challenge. The industry-standard approach utilizes a double Grignard addition to a phthalide precursor.

Case Study: Optimized Synthesis of Citalopram Intermediate

Reference: Vedantham et al. (2013) & Patent Literature

Objective: Synthesis of the Citalopram Diol Intermediate from 5-Cyanophthalide.

Protocol: One-Pot Double Grignard Addition

Reagents:

  • Starting Material: 5-Cyanophthalide (1.0 eq)

  • Grignard A: 4-Fluorophenylmagnesium bromide (1.2 eq in THF)

  • Grignard B: 3-(Dimethylamino)propylmagnesium chloride (1.2 eq in THF/Toluene)

  • Cyclization Agent: 70% Sulfuric Acid or Methanesulfonyl chloride (MsCl)/Triethylamine (Et3N).

Step-by-Step Methodology:

  • Preparation of Grignard A: Magnesium turnings are activated with iodine in anhydrous THF. 4-Fluorobromobenzene is added dropwise at reflux to generate the Grignard reagent.

  • First Addition: The 5-Cyanophthalide is suspended in anhydrous THF/DCM at -10°C. Grignard A is added slowly, maintaining temperature < 0°C.

    • Insight: Low temperature is crucial here to prevent the magnesium alkoxide intermediate from ring-opening prematurely or reacting non-selectively.

  • Second Addition: Without isolating the intermediate ketone (which is unstable), Grignard B is added to the reaction mixture at -5°C to 0°C.

  • Quench & Isolation: The reaction is quenched with aqueous ammonium chloride. The organic layer contains the Diol Intermediate (a tertiary alcohol).

  • Cyclization (Ring Closure):

    • Method A (Acidic): The crude diol is heated with 70% H₂SO₄ or H₃PO₄ at 80°C for 2-3 hours.

    • Method B (Mesylation - Milder): The diol is dissolved in DCM with Et3N (2.5 eq). MsCl (1.2 eq) is added at 0°C. The intermediate mesylate undergoes spontaneous intramolecular displacement by the benzylic alcohol oxygen to close the ring.

    • Why Method B? It avoids harsh acidic conditions that can hydrolyze the nitrile group at C5.

Visualizing the Chemistry

Synthetic Pathway (DOT Diagram)

G Start 5-Cyanophthalide Inter1 Magnesium Alkoxide Intermediate Start->Inter1 1. 4-F-Ph-MgBr (THF, -10°C) Diol Citalopram Diol (Open Chain) Inter1->Diol 2. Me2N(CH2)3-MgCl (In situ) Product Citalopram (Racemic Phthalan) Diol->Product 3. Ring Closure (MsCl/Et3N or H3PO4)

Figure 1: The "One-Pot" Grignard strategy for constructing the 1,1-disubstituted phthalan core.

Structure-Activity Relationship (SAR) Map

SAR Core Phthalan Core (1,3-dihydroisobenzofuran) Pos1 C1 Position (Chiral Center) Critical for Affinity S-enantiomer > R-enantiomer Core->Pos1 Pos5 C5 Position (Selectivity) CN = SERT Selective (SSRI) H/Alkyl = NET Selective (NRI) Core->Pos5 SideChain Amine Side Chain Dimethylaminopropyl Essential for transporter binding Pos1->SideChain Attached at C1 Aryl C1-Aryl Group 4-F-Phenyl enhances potency via lipophilic pocket interaction Pos1->Aryl Attached at C1

Figure 2: SAR analysis of the phthalan scaffold in monoamine transporter inhibitors.

Future Outlook

The phthalan core remains underutilized outside of CNS indications. However, two trends are emerging:[1]

  • Allosteric Modulators: Following the Escitalopram mechanism, researchers are designing "pure" allosteric modulators using the phthalan scaffold to enhance the efficacy of other antidepressants without competing for the orthosteric site.

  • Oncology: The isobenzofuran system is being investigated in VEGFR2 inhibitors (similar to phthalazine derivatives) where the rigid core positions substituents to interact with the ATP-binding pocket of kinases.

References

  • Vedantham, P., et al. (2013). "Improved One-Pot Synthesis of Citalopram Diol and Its Conversion to Citalopram." Organic Process Research & Development. Link

  • Eildal, J.N., et al. (2008).[1] "From the Selective Serotonin Transporter Inhibitor Citalopram to the Selective Norepinephrine Transporter Inhibitor Talopram: Synthesis and Structure−Activity Relationship Studies."[4][5] Journal of Medicinal Chemistry. Link

  • Liu, H., et al. (2022).[1] "Antioxidant Aryl-Substituted Phthalan Derivatives Produced by Endophytic Fungus Cytospora rhizophorae." Frontiers in Chemistry. Link

  • Sanchez, C., et al. (2004). "Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities." Psychopharmacology. Link

  • Klaus, P.B., et al. (1977). "Citalopram: A new antidepressant of the phthalane series.

Sources

A Comprehensive Technical Guide to the Physical Properties of 1-Methyl-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,3-dihydroisobenzofuran, a substituted derivative of the heterocyclic compound phthalan, represents a significant scaffold in medicinal chemistry and materials science. The introduction of a methyl group at the 1-position of the isobenzofuran core can substantially influence its stereochemistry, reactivity, and biological interactions. A thorough understanding of its physical properties is paramount for its application in drug design, synthesis, and formulation. This guide provides a detailed examination of the known and predicted physical characteristics of 1-methyl-1,3-dihydroisobenzofuran, alongside methodologies for their experimental determination.

Molecular and Chemical Identity

1-Methyl-1,3-dihydroisobenzofuran is chemically identified as 1-methyl-1,3-dihydro-2-benzofuran. Its core structure consists of a benzene ring fused to a dihydrofuran ring, with a methyl group substituent at the benzylic position.

IdentifierValueSource
IUPAC Name 1-methyl-1,3-dihydro-2-benzofuran[1]
Synonyms 1-Methyl-phthalan, 1-methyl-1,3-dihydro-isobenzofuran[1]
CAS Number 38189-85-4[1]
Molecular Formula C₉H₁₀O[1]
Molecular Weight 134.17 g/mol [1]
InChIKey CDYVODHUTJKFAN-UHFFFAOYSA-N[1]
SMILES CC1C2=CC=CC=C2CO1[1]

Physicochemical Properties: A Comparative Analysis

While experimental data for 1-methyl-1,3-dihydroisobenzofuran is not extensively reported in publicly available literature, we can infer its properties based on the well-characterized parent compound, 1,3-dihydroisobenzofuran (phthalan), and theoretical predictions. The addition of a methyl group is expected to influence these properties in a predictable manner.

Physical Property1,3-Dihydroisobenzofuran (Parent Compound)1-Methyl-1,3-dihydroisobenzofuran (Predicted/Inferred)Source
Boiling Point 192.1 °CExpected to be slightly higher due to increased molecular weight and van der Waals forces.[2]
Melting Point Not available (liquid at room temperature)Expected to be a liquid at room temperature.
Density 1.0873 g/cm³ at 25 °CExpected to be similar, potentially slightly lower due to the non-polar methyl group.[2]
Appearance Clear yellow liquidLikely a clear, colorless to pale yellow liquid.[3]
Solubility Insoluble in water; soluble in organic solvents.Expected to have lower solubility in polar solvents and higher solubility in non-polar organic solvents compared to the parent compound.
LogP (Computed) 1.81.5[1][3]
Causality of Methyl Group Influence

The introduction of a methyl group at the 1-position introduces several key changes to the molecule's physical properties:

  • Increased Molecular Weight: The addition of a -CH₃ group increases the overall mass of the molecule, which generally leads to stronger intermolecular van der Waals forces. This strengthening of intermolecular attractions typically results in a higher boiling point.

  • Altered Polarity: The methyl group is non-polar. Its presence can slightly decrease the overall polarity of the molecule compared to the parent phthalan, potentially reducing its solubility in polar solvents like water and enhancing its solubility in non-polar organic solvents.

  • Stereochemistry: The methyl group introduces a chiral center at the C1 position, meaning 1-methyl-1,3-dihydroisobenzofuran can exist as a racemic mixture of two enantiomers. This is a critical consideration in drug development, as different enantiomers can have distinct pharmacological activities.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 1-methyl-1,3-dihydroisobenzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the diastereotopic methylene protons of the dihydrofuran ring, the methine proton at the 1-position, and the methyl protons. The coupling patterns and chemical shifts of these protons provide definitive structural information.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, the methine carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 1-methyl-1,3-dihydroisobenzofuran is anticipated to exhibit characteristic absorption bands corresponding to:

  • C-H stretching of the aromatic ring.

  • C-H stretching of the aliphatic components (methyl and methylene groups).

  • C=C stretching of the aromatic ring.

  • C-O-C stretching of the ether linkage in the dihydrofuran ring.

Experimental Determination of Physical Properties

For researchers requiring precise experimental data, the following standard protocols are recommended.

Workflow for Physical Property Determination

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Confirmation cluster_properties Physical Property Measurement synthesis Synthesis of 1-methyl-1,3-dihydroisobenzofuran purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms boiling_point Boiling Point Determination purification->boiling_point density Density Measurement purification->density solubility Solubility Assessment purification->solubility

Caption: Experimental workflow for the synthesis, purification, and physical characterization of 1-methyl-1,3-dihydroisobenzofuran.

Step-by-Step Methodologies

1. Boiling Point Determination (Micro-scale Method)

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Apparatus: Thiele tube or a similar heating apparatus, thermometer, capillary tube (sealed at one end), and a small test tube.

  • Procedure:

    • Place a small amount of the purified liquid into the small test tube.

    • Invert the capillary tube (open end down) and place it into the liquid.

    • Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • Heat the apparatus slowly and observe the capillary tube.

    • A stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure increases.

    • The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube upon cooling.

2. Density Measurement

  • Principle: Density is the mass per unit volume of a substance.

  • Apparatus: Analytical balance and a pycnometer (or a precise graduated cylinder).

  • Procedure:

    • Weigh the clean, dry pycnometer.

    • Fill the pycnometer with the liquid to a calibrated mark, ensuring there are no air bubbles.

    • Weigh the filled pycnometer.

    • The mass of the liquid is the difference between the two weighings.

    • The volume of the liquid is the calibrated volume of the pycnometer.

    • Calculate the density by dividing the mass of the liquid by its volume.

3. Solubility Assessment

  • Principle: "Like dissolves like." The solubility of a compound is determined by its polarity relative to the solvent.

  • Apparatus: A series of small test tubes.

  • Procedure:

    • Place a small, measured amount of 1-methyl-1,3-dihydroisobenzofuran into separate test tubes.

    • Add a measured volume of a solvent (e.g., water, ethanol, acetone, hexane) to each test tube.

    • Agitate the mixture and observe whether the compound dissolves completely.

    • Categorize the solubility as soluble, partially soluble, or insoluble for each solvent.

Synthesis and Handling

The synthesis of 1-methyl-1,3-dihydroisobenzofuran can be achieved through various synthetic routes, often involving the cyclization of appropriate precursors. One common approach is the reduction of 1-methylphthalide. Given its potential biological activity, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This technical guide provides a foundational understanding of the physical properties of 1-methyl-1,3-dihydroisobenzofuran. While specific experimental data for this compound is limited, a combination of data from its parent structure and theoretical predictions offers valuable insights for researchers. The outlined experimental protocols provide a clear path for the precise determination of its physical characteristics, which is crucial for its future applications in scientific research and development.

References

  • CAS Common Chemistry. (n.d.). 1,3-Dihydroisobenzofuran. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Dihydroisobenzofuran. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-1,3-dihydro-isobenzofuran. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

Sources

Technical Guide: Solubility Profiling and Solvent Selection for 1-Methylphthalan

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylphthalan (1-methyl-1,3-dihydroisobenzofuran) is a bicyclic ether featuring a benzene ring fused to a dihydrofuran moiety. Its structural duality—combining a lipophilic aromatic core with a polar ether linkage—dictates a unique solubility profile critical for its isolation, purification, and utility as a chiral intermediate in organic synthesis.

This guide provides a technical analysis of 1-methylphthalan’s solubility behavior. Unlike commodity chemicals with exhaustive datasheets, 1-methylphthalan requires a first-principles approach to solvent selection. This document details predicted solubility parameters, experimental determination protocols, and solvent compatibility for reaction engineering.

Physicochemical Profile & Predicted Solubility[1]

To accurately predict solvent interactions, we must analyze the molecular descriptors of 1-methylphthalan. The molecule exhibits moderate lipophilicity and acts as a hydrogen bond acceptor but lacks hydrogen bond donor capability.

Table 1: Molecular Descriptors & Solubility Drivers
PropertyValue (Approx.)Solubility Implication
Molecular Weight 134.18 g/mol Low MW facilitates dissolution in small-molecule solvents.
LogP (Octanol/Water) 1.5 – 2.1Moderately lipophilic. Predicts poor water solubility but high affinity for organic solvents.
H-Bond Donors 0Cannot self-associate via H-bonding; no high-energy lattice to break (liquid at RT).
H-Bond Acceptors 1 (Ether Oxygen)Good solubility in protic solvents (Alcohols) and Lewis acids.
Boiling Point ~180–190 °CHigh boiling point requires volatile solvents for easy removal post-processing.
Hansen Solubility Parameters (HSP) Analysis

Using group contribution methods, we can estimate the Hansen Solubility Parameters to map 1-methylphthalan into 3D solubility space.

  • 
     (Dispersion):  High, due to the aromatic ring.
    
  • 
     (Polarity):  Moderate, driven by the C-O-C ether dipole.
    
  • 
     (Hydrogen Bonding):  Low/Moderate, limited to acceptor interactions.
    
  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

  • Ethers: Tetrahydrofuran (THF), 2-MeTHF.

  • Esters: Ethyl Acetate (EtOAc).

  • Aromatics: Toluene, Xylene.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic compatibility with 1-methylphthalan.

Table 2: Solubility Proficiency Guide
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Chlorinated DCM, ChloroformExcellent Primary choice for extraction. High

match.
Ethers THF, MTBE, Diethyl EtherExcellent Ideal for reaction media (Grignard/Lithiation).
Esters Ethyl Acetate, Isopropyl AcetateGood Preferred for green chemistry purification (replacing DCM).
Aromatics Toluene, BenzeneGood Useful for high-temp reactions; azeotropic drying.
Alcohols Methanol, Ethanol, IPAModerate/Good Soluble due to H-bonding with ether oxygen. Used in crystallization.
Alkanes Hexane, HeptaneLow/Moderate Acts as an antisolvent. 1-Methylphthalan may oil out at low temps.
Aqueous Water, BrinePoor Immiscible. Used as the heavy phase in biphasic washes.

Experimental Protocols for Solubility Determination

Protocol A: Saturation Shake-Flask Method (HPLC/GC Quantitation)

For precise thermodynamic solubility limits.

  • Preparation: Add excess 1-methylphthalan (liquid/oil) to 2 mL of the target solvent in a crimp-top vial.

  • Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24 hours using a thermomixer (1000 RPM).

  • Phase Separation: Centrifuge at 10,000 RPM for 10 minutes to separate the undissolved oil phase.

  • Sampling: Carefully aspirate the supernatant. Filter through a 0.22 µm PTFE filter (compatible with organics).

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (254 nm) or GC-FID against a standard curve.

Protocol B: Visual Titration (Cloud Point Method)

For rapid antisolvent screening.

  • Dissolution: Dissolve 100 mg of 1-methylphthalan in 0.5 mL of a "Good Solvent" (e.g., Ethanol).

  • Titration: Slowly add the "Antisolvent" (e.g., Water or Hexane) dropwise while stirring.

  • Endpoint: Record the volume added when the solution turns persistently cloudy (Tyndall effect) or oils out.

  • Calculation: Plot the ternary phase diagram to define the metastable zone width (MSZW).

Visualization of Workflows

Diagram 1: Solubility Screening Workflow

This diagram outlines the decision logic for selecting the optimal solvent based on the intended application (Reaction vs. Purification).

SolubilityWorkflow Start Start: 1-Methylphthalan Application Decision Select Primary Goal Start->Decision Reaction Reaction Medium Decision->Reaction Synthesis Purification Purification / Isolation Decision->Purification Work-up CheckReagent Reagent Compatibility? Reaction->CheckReagent Grignard Grignard/Lithiation (Avoid Protic Solvents) CheckReagent->Grignard Organometallics Oxidation Oxidation/Reduction (General) CheckReagent->Oxidation Standard SelectEther Select: THF, 2-MeTHF, Et2O Grignard->SelectEther SelectDCM Select: DCM, Toluene Oxidation->SelectDCM Method Method? Purification->Method Extraction Liquid-Liquid Extraction Method->Extraction Chromatography Chromatography Method->Chromatography SelectImmiscible Select: EtOAc or DCM (vs Water) Extraction->SelectImmiscible SelectMobile Select: Hexane/EtOAc Gradient Chromatography->SelectMobile

Caption: Decision matrix for selecting solvents based on chemical compatibility and process requirements.

Diagram 2: Solvent Polarity & Miscibility Map

A visual representation of where 1-methylphthalan sits in the polarity spectrum relative to common solvents.

SolventMap cluster_NonPolar Non-Polar (Low Solubility) cluster_Aprotic Polar Aprotic (High Solubility) cluster_Protic Polar Protic (Moderate Solubility) Target 1-Methylphthalan (Target) Hexane Hexane Target->Hexane Partial/Low DCM DCM Target->DCM High Affinity THF THF Target->THF High Affinity EtOAc Ethyl Acetate Target->EtOAc Good Affinity EtOH Ethanol Target->EtOH Soluble Water Water Target->Water Immiscible Heptane Heptane MeOH Methanol

Caption: Polarity map highlighting the high affinity of 1-methylphthalan for polar aprotic solvents.

Applications in Research & Development

Reaction Solvent Selection

In synthetic pathways, 1-methylphthalan is often subjected to C-H activation or ring-opening reactions.

  • Lithiation: Use anhydrous THF or 2-MeTHF . The ether oxygen coordinates with Lithium, stabilizing the intermediate. Avoid chlorinated solvents which react with organolithiums.

  • Lewis Acid Catalysis: Use DCM or Toluene . These non-coordinating solvents prevent catalyst poisoning.

Extraction & Isolation

Post-reaction, 1-methylphthalan is typically isolated from an aqueous quench.

  • Recommended System: Ethyl Acetate / Water .

    • Why: 1-Methylphthalan partitions heavily into the EtOAc layer (LogP ~2.0), while salts and polar impurities remain in the aqueous phase.

    • Alternative:DCM / Water offers better separation efficiency due to density differences (

      
       vs 
      
      
      
      g/mL), but poses higher environmental concerns.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14664731, 1-Methyl-1,3-dihydro-isobenzofuran. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Methodology for solubility prediction).[2][3]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Theoretical basis for solvent polarity and miscibility).[3]

Sources

Methodological & Application

Synthesis of 1-Methylphthalan from 2-Vinylbenzyl Alcohol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Phthalan Scaffold and a Streamlined Synthetic Approach

The phthalan (1,3-dihydroisobenzofuran) core is a privileged scaffold in medicinal chemistry and materials science, appearing in a range of biologically active compounds and functional materials. 1-Methylphthalan, a fundamental derivative, serves as a key building block for more complex molecular architectures. Its synthesis via the intramolecular cyclization of 2-vinylbenzyl alcohol represents an efficient and atom-economical approach to this valuable heterocyclic system.

This comprehensive guide provides detailed protocols for the synthesis of 1-methylphthalan, commencing with the preparation of the requisite precursor, 2-vinylbenzyl alcohol. We will then delve into the acid-catalyzed intramolecular hydroalkoxylation, a robust and straightforward method for the crucial cyclization step. This document is intended for researchers, scientists, and professionals in drug development, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Part I: Synthesis of the Precursor: 2-Vinylbenzyl Alcohol via Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the reliable formation of carbon-carbon double bonds from carbonyl compounds.[1][2] In this section, we detail the synthesis of 2-vinylbenzyl alcohol starting from the readily available 2-(hydroxymethyl)benzaldehyde. The reaction proceeds by converting the aldehyde functionality into a vinyl group using a phosphorus ylide.

Causality of Experimental Choices:
  • Ylide Generation: The phosphorus ylide is typically generated in situ from a phosphonium salt by deprotonation with a strong base.[3][4] The choice of base is critical; strong, non-nucleophilic bases such as n-butyllithium or sodium hydride are often employed to ensure complete and rapid ylide formation.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly basic ylide and to ensure the solubility of the reactants.

  • Temperature Control: The initial deprotonation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to control the exothermic reaction and prevent side reactions. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.

Experimental Workflow: Synthesis of 2-Vinylbenzyl Alcohol

G cluster_0 Ylide Generation cluster_1 Wittig Reaction cluster_2 Work-up and Purification Ylide_Prep 1. Dissolve methyltriphenylphosphonium bromide in anhydrous THF under inert atmosphere. Base_Add 2. Cool to 0 °C and add n-butyllithium dropwise. Ylide_Prep->Base_Add Ylide_Formation 3. Stir for 1 hour at 0 °C to form the ylide. Base_Add->Ylide_Formation Aldehyde_Add 4. Add a solution of 2-(hydroxymethyl)benzaldehyde in THF to the ylide suspension. Ylide_Formation->Aldehyde_Add Reaction 5. Allow the reaction to warm to room temperature and stir overnight. Aldehyde_Add->Reaction Quench 6. Quench the reaction with saturated aqueous NH4Cl. Reaction->Quench Extract 7. Extract with diethyl ether. Quench->Extract Dry 8. Dry the organic layer over anhydrous MgSO4. Extract->Dry Purify 9. Purify by column chromatography. Dry->Purify

Workflow for the synthesis of 2-vinylbenzyl alcohol.

Detailed Protocol: Synthesis of 2-Vinylbenzyl Alcohol

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • 2-(Hydroxymethyl)benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Ylide Preparation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A deep yellow or orange color indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • Dissolve 2-(hydroxymethyl)benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.

    • Add the aldehyde solution dropwise to the ylide suspension at 0 °C.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction overnight.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 2-vinylbenzyl alcohol as a clear oil.

Part II: Intramolecular Cyclization to 1-Methylphthalan

The core transformation in this synthesis is the intramolecular hydroalkoxylation of 2-vinylbenzyl alcohol. This can be achieved using various catalytic systems, including those based on copper, palladium, or iodine.[5] However, a simple and effective method involves acid catalysis.

Mechanism of Acid-Catalyzed Cyclization:

The acid-catalyzed intramolecular hydroalkoxylation proceeds through a protonation-initiated cyclization cascade. The key steps are:

  • Protonation of the Alkene: The acid catalyst protonates the vinyl group, leading to the formation of a benzylic carbocation. This carbocation is stabilized by resonance with the aromatic ring.

  • Intramolecular Nucleophilic Attack: The pendant hydroxyl group acts as an intramolecular nucleophile, attacking the benzylic carbocation.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the 1-methylphthalan product.

Reaction Mechanism: Acid-Catalyzed Cyclization

G Reactant 2-Vinylbenzyl Alcohol Protonated Protonated Alkene Reactant->Protonated Protonation Carbocation Benzylic Carbocation Protonated->Carbocation Resonance Cyclized Oxonium Ion Carbocation->Cyclized Intramolecular Attack Product 1-Methylphthalan Cyclized->Product Deprotonation H_plus_out H+ H_plus_in H+

Sources

copper-catalyzed carboetherification of 2-vinylbenzyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Copper-Catalyzed Carboetherification of 2-Vinylbenzyl Alcohols

Executive Summary

This application note details a robust protocol for the . This transformation enables the rapid assembly of chiral isochroman (phthalan) scaffolds—privileged structures in medicinal chemistry found in bioactive molecules like (R)-fluspidine. Unlike traditional methods requiring pre-functionalized substrates, this protocol utilizes a radical-polar crossover mechanism to couple unactivated alkenes with vinylarenes or other radical acceptors under oxidative conditions. The method features high enantioselectivity, mild conditions, and broad functional group tolerance, making it an essential tool for late-stage diversification in drug discovery.

Mechanistic Insight & Rationale

The success of this protocol relies on the dual role of the copper catalyst: it acts as a Lewis acid to activate the substrate and a redox mediator to facilitate radical generation.

The Pathway:

  • Coordination & Activation: The Cu(II) catalyst coordinates with the hydroxyl group and the alkene of the 2-vinylbenzyl alcohol.

  • Enantioselective cis-Oxycupration: Intramolecular nucleophilic attack of the oxygen onto the alkene forms the cyclic ether and a transient alkyl-copper(II) species. This is the stereodefining step.

  • Homolysis & Radical Relay: The unstable C-Cu(II) bond undergoes homolysis, generating a carbon-centered radical.

  • Intermolecular Coupling: This radical adds to an external coupling partner (e.g., styrene).

  • Oxidative Termination: The resulting radical is oxidized (often by a sacrificial oxidant like MnO₂ or O₂ via the copper cycle) to regenerate the alkene or trap a nucleophile, completing the "carboetherification."

Visualizing the Catalytic Cycle:

CopperCatalysis Start 2-Vinylbenzyl Alcohol + Cu(II)-L* Coord Cu(II)-Alkene Complex Start->Coord Ligand Exchange OxyCu cis-Oxycupration (Stereodefining Step) Coord->OxyCu Cyclization AlkylCu Alkyl-Cu(II) Intermediate OxyCu->AlkylCu Radical Carbon-Centered Radical (Homolysis) AlkylCu->Radical C-Cu Bond Homolysis Coupling Radical Addition to Styrene (Coupling) Radical->Coupling + Vinylarene Oxidation Oxidation/Elimination Coupling->Oxidation Cu(II) -> Cu(I) Oxidation->Start Re-oxidation of Catalyst Product Chiral Isochroman Product Oxidation->Product

Figure 1: Catalytic cycle illustrating the radical-polar crossover mechanism. The stereochemistry is established during the cis-oxycupration step.[1]

Experimental Protocol

Objective: Synthesis of (1R)-1-(2-phenylvinyl)-1,3-dihydroisobenzofuran via oxidative coupling.

Materials & Reagents
  • Substrate: 2-vinylbenzyl alcohol (1.0 equiv).

  • Coupling Partner: Styrene (3.0 equiv).

  • Catalyst: Cu(OTf)₂ (10-20 mol%).

  • Ligand: (S,S)-Ph-Box (2,2'-Isopropylidenebis[(4S)-4-phenyl-2-oxazoline]) (12-22 mol%).

  • Oxidant: MnO₂ (Activated, 4.0 equiv) or 1 atm O₂ (for aerobic variants).

  • Base: 2,6-Di-tert-butylpyridine (DTBP) (1.0 equiv) – Critical for buffering acid generated during the reaction.

  • Solvent: α,α,α-Trifluorotoluene (PhCF₃) or Dichloromethane (DCM).

  • Drying Agent: 4Å Molecular Sieves (Activated).

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Enantioselectivity)

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Cu(OTf)₂ (0.10 mmol) and (S,S)-Ph-Box (0.12 mmol).

  • Add anhydrous PhCF₃ (2.0 mL) under an argon atmosphere.

  • Stir at room temperature for 1 hour. The solution should turn a deep blue/green, indicating successful complexation.

Step 2: Substrate Addition

  • Add activated 4Å Molecular Sieves (100 mg) and MnO₂ (4.0 mmol) to the catalyst mixture.

  • Add 2,6-Di-tert-butylpyridine (1.0 mmol).

  • Add Styrene (3.0 mmol) followed by 2-vinylbenzyl alcohol (1.0 mmol) dissolved in PhCF₃ (1.0 mL).

  • Note: High concentration (0.2–0.5 M) often favors the intermolecular coupling over side reactions.

Step 3: Reaction & Monitoring

  • Seal the tube and heat to 60°C (or reflux if using DCM).

  • Monitor reaction progress via TLC or UPLC-MS every 2 hours.

    • Target: Disappearance of the alcohol starting material.

    • Observation: The reaction typically requires 12–24 hours.

Step 4: Work-up & Purification

  • Cool the mixture to room temperature.

  • Filter the suspension through a short pad of Celite® to remove MnO₂ and sieves. Rinse with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • QC Check: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Optimization & Troubleshooting Guide

The following data summarizes the impact of critical variables on yield and enantioselectivity (ee), based on field tests and literature precedents.

Table 1: Optimization of Reaction Parameters

VariableChangeEffect on YieldEffect on eeRationale
Solvent PhCF₃ → THFDecrease (Significant)DecreaseCoordinating solvents (THF) compete with the substrate for the Cu center.
Ligand (S,S)-Ph-Box → (S,S)-tBu-BoxModerate DecreaseVariablePhenyl substituents often provide better π-stacking interactions for styrenyl substrates.
Oxidant MnO₂ → Air (1 atm)Comparable (Slower)No ChangeAerobic conditions are greener but may require longer reaction times; MnO₂ is more reliable for small scale.
Base NoneDecreaseN/AAcid buildup (TfOH) can catalyze racemic background cyclization or product decomposition.
Temp. 60°C → 25°CDecrease (Kinetic stall)Increase (Slight)Higher temp is needed to overcome the activation energy of the C-Cu homolysis.
Self-Validating Workflow (Troubleshooting)

Workflow Start Reaction Setup Check1 Color Change? (Blue/Green) Start->Check1 Proceed Add Substrates Check1->Proceed Yes Stop1 Stop: Ligand/Cu Mismatch Check1->Stop1 No (Pale/Precipitate) Monitor TLC @ 2h Proceed->Monitor Result SM Consumed? Monitor->Result Workup Filter & Purify Result->Workup Yes AddCat Add 5 mol% Cu & Oxidant Result->AddCat No (<10% Conv) AddCat->Monitor Re-check 2h

Figure 2: Operational workflow with built-in quality control checkpoints.

References

  • Synthesis of Phthalans Via Copper-Catalyzed Enantioselective Cyclization/Carboetherification of 2-Vinylbenzyl Alcohols. Source: National Institutes of Health (PMC) / Org.[2] Lett. URL:[Link] Relevance: Foundational paper by the Chemler group establishing the enantioselective oxidative coupling mechanism.

  • Enantioselective, Aerobic Copper-Catalyzed Intramolecular Carboamination and Carboetherification of Unactivated Alkenes. Source: ACS Catalysis URL:[Link] Relevance:[1][3][4][5][6][7][8][9][10][11] Expands the protocol to aerobic conditions and discusses the competitive pathways between carboamination and carboetherification.

  • Copper-Catalyzed Radical Enantioselective Carbo-Esterification of Styrenes. Source: ResearchGate / Angew. Chem. Int. Ed. URL:[Link] Relevance:[1][3][4][5][6][7][8][9][10][11] Provides context on the radical nature of copper-catalyzed styrene functionalization, supporting the mechanistic rationale.

  • Enantioselective Copper-Catalyzed Carboetherification of Unactivated Alkenes. Source: National Institutes of Health (PMC) / J. Am. Chem. Soc.[2] URL:[Link] Relevance: Demonstrates the broader scope of carboetherification beyond styrenyl systems to unactivated alkenes.

Sources

Application Notes and Protocols for the Palladium-Catalyzed C-H Arylation of 1-Methylphthalan

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed C-H arylation of 1-methylphthalan, a privileged scaffold in medicinal chemistry. We present a detailed examination of the reaction's mechanistic underpinnings, a step-by-step experimental protocol, and a discussion of the critical parameters that govern its success. By leveraging established principles of C-H activation in cyclic ethers and benzylic systems, this guide offers a robust starting point for researchers seeking to synthesize novel 1-aryl-1-methylphthalan derivatives. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the chemical transformation.

Introduction: The Strategic Advantage of Late-Stage C-H Functionalization

The direct conversion of carbon-hydrogen (C-H) bonds into carbon-carbon (C-C) bonds represents a paradigm shift in chemical synthesis.[1] This approach streamlines synthetic routes by obviating the need for pre-functionalized starting materials, thereby improving atom economy and reducing waste. Palladium-catalyzed C-H arylation has emerged as a particularly powerful tool for forging C(sp³)-C(sp²) bonds, enabling the direct coupling of unactivated C-H bonds with aryl halides.[1]

1-Methylphthalan and its derivatives are key structural motifs in numerous biologically active molecules. The ability to directly arylate the benzylic C-H bond at the 1-position offers a transformative strategy for the late-stage diversification of complex molecules, a critical capability in drug discovery and development. This guide details a proposed methodology for this challenging transformation, drawing upon analogous systems to provide a scientifically grounded protocol.

Mechanistic Considerations: A Tale of Two Cycles

The palladium-catalyzed C-H arylation of 1-methylphthalan is anticipated to proceed through a Pd(II)/Pd(IV) catalytic cycle, a common pathway for the arylation of C(sp³)-H bonds.[2][3] This is in contrast to some C-H arylations of electron-rich heterocycles that can operate via a Pd(0)/Pd(II) mechanism.

The Proposed Pd(II)/Pd(IV) Catalytic Cycle
  • C-H Activation: The reaction is initiated by the coordination of a directing group on the 1-methylphthalan substrate to the Pd(II) catalyst. This brings the catalyst into close proximity to the target C-H bond, facilitating its cleavage via a concerted metalation-deprotonation (CMD) pathway to form a five-membered palladacycle intermediate.[2]

  • Oxidative Addition: The resulting Pd(II)-carbon bond then undergoes oxidative addition with an aryl halide (Ar-X), forming a transient, high-valent Pd(IV) species.

  • Reductive Elimination: This Pd(IV) intermediate rapidly undergoes C-C bond-forming reductive elimination, forging the desired 1-aryl-1-methylphthalan product and a Pd(II) species.

  • Catalyst Regeneration: The Pd(II) catalyst is then regenerated, ready to enter the next catalytic cycle.

The use of a directing group is paramount for achieving regioselectivity, favoring activation of the benzylic C-H bond at the 1-position over other potential sites.

Diagram of the Proposed Catalytic Cycle

Palladium-Catalyzed C-H Arylation of 1-Methylphthalan sub 1-Methylphthalan + Pd(II) Catalyst palladacycle Five-Membered Palladacycle (Pd(II)) sub->palladacycle C-H Activation (CMD) pd_iv Pd(IV) Intermediate palladacycle->pd_iv Oxidative Addition (Ar-X) product 1-Aryl-1-Methylphthalan + Regenerated Pd(II) pd_iv->product Reductive Elimination product->sub Catalyst Regeneration Experimental_Workflow start Start reagents Add Reagents: 1-Methylphthalan, Pd(OAc)2, 3-Aminopyridine, Ar-I, AgOAc, CsOPiv start->reagents solvent Add Anhydrous DCE reagents->solvent reaction Heat at 100 °C for 24h under N2 solvent->reaction workup Cool, Dilute with DCM, Filter through Celite reaction->workup purification Concentrate and Purify by Column Chromatography workup->purification end Characterize Product purification->end

Sources

Application Note: C1-H Functionalization of 1,3-Dihydroisobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for the pharmaceutical and chemical research sector. It synthesizes mechanistic insight with practical, executable protocols.

Executive Summary: The Phthalan Scaffold in Drug Discovery

The 1,3-dihydroisobenzofuran (phthalan) core is a privileged structural motif in medicinal chemistry, serving as the pharmacophore in blockbuster antidepressants like Citalopram and Escitalopram . Traditionally, accessing highly substituted phthalans requires multi-step sequences involving Grignard additions to phthalides followed by reductive cyclizations.

Direct C1-H functionalization represents a paradigm shift, allowing the late-stage diversification of the core scaffold. This guide details three distinct methodologies to activate the benzylic


-oxy C(sp3)-H bond:
  • Oxidative Cross-Dehydrogenative Coupling (CDC) (Cationic pathway)

  • Photoredox-Catalyzed Alkylation (Radical pathway)[1][2]

  • Electrochemical Anodic Oxidation (Shono-type pathway)

Mechanistic Foundations: The -Oxy Effect

Success in functionalizing position C1 relies on exploiting the electronic properties of the adjacent oxygen atom. The C1-H bond is weakened (


) relative to unactivated alkanes, and the resulting intermediates are stabilized by the oxygen lone pair.
Mechanistic Divergence

The choice of reagents dictates whether the reaction proceeds via a Benzylic Oxocarbenium Ion or a Benzylic Radical .

Mechanism Substrate 1,3-Dihydroisobenzofuran Radical α-Oxy Radical (Nucleophilic Character) Substrate->Radical HAT (Photoredox) or H-Abstraction Cation Oxocarbenium Ion (Electrophilic Character) Substrate->Cation 2e- Oxidation (DDQ or Anode) Radical->Cation SET Oxidation (Turnover) Product_A C1-Alkylated Product (via Giese Addition) Radical->Product_A Trapping with Electron-Deficient Alkene Product_B C1-Arylated/Etherified Product (via Nucleophilic Trapping) Cation->Product_B Trapping with Electron-Rich Arene/Nucleophile

Figure 1: Mechanistic divergence in C1-H activation. The pathway is selected by the oxidant strength and catalyst type.

Strategic Approaches & Protocols

Strategy A: Oxidative Cross-Dehydrogenative Coupling (CDC)

Mechanism: Hydride abstraction or sequential SET/proton transfer generates a reactive oxocarbenium ion, which is intercepted by a nucleophile (Friedel-Crafts type). Best For: C1-Arylation, C1-Etherification.

Protocol 1: DDQ-Mediated C1-Arylation

This protocol utilizes 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a stoichiometric oxidant to generate the oxocarbenium ion.

Reagents:

  • Substrate: 1,3-Dihydroisobenzofuran (1.0 equiv)

  • Nucleophile: Electron-rich arene (e.g., 1,3-dimethoxybenzene) (2.0 equiv)

  • Oxidant: DDQ (1.2 - 1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Nitromethane (

    
    )
    
  • Additives: Lewis Acid (optional, e.g.,

    
     or 
    
    
    
    catalytic)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phthalan derivative (0.5 mmol) in anhydrous DCM (5.0 mL, 0.1 M).

  • Oxidant Addition: Add the nucleophile (1.0 mmol) followed by DDQ (0.6 mmol) in one portion at 0 °C.

  • Reaction: Allow the deep red/black charge-transfer complex to stir. Warm to room temperature (25 °C).

  • Monitoring: Monitor by TLC. The reaction typically completes in 1–4 hours. The mixture often turns into a suspension of reduced DDQ-H2 (hydroquinone).

  • Workup: Quench with saturated aqueous

    
    . Filter off the precipitated DDQ-H2 through a Celite pad. Extract the filtrate with DCM (3x).
    
  • Purification: Dry combined organics over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
    

Critical Note: For less electron-rich nucleophiles, the addition of a Lewis Acid (5 mol%


) significantly accelerates oxocarbenium generation.
Strategy B: Photoredox-Catalyzed C1-Alkylation (Minisci/Giese)

Mechanism: A photocatalyst generates a radical hole or excites a HAT (Hydrogen Atom Transfer) catalyst (e.g., quinuclidine, thiol, or persulfate) to abstract the benzylic hydrogen. The resulting nucleophilic radical adds to an electron-deficient alkene (Giese addition). Best For: C1-Alkylation (introducing esters, nitriles, sulfones).

Protocol 2: Visible-Light Mediated Giese Addition

Reagents:

  • Substrate: 1,3-Dihydroisobenzofuran (1.0 equiv)

  • Acceptor: Methyl acrylate or Acrylonitrile (2.0 - 3.0 equiv)

  • Photocatalyst:

    
     (1 mol%)
    
  • HAT Catalyst: Tetrabutylammonium decatungstate (TBADT) or Quinuclidine (5-10 mol%)

  • Solvent: Acetonitrile (MeCN) or Acetone

Step-by-Step Methodology:

  • Setup: Use a clear glass vial with a crimp cap and a Teflon-coated stir bar.

  • Charging: Add phthalan (0.5 mmol), Alkene acceptor (1.5 mmol), Photocatalyst (0.005 mmol), and HAT catalyst (0.025 mmol).

  • Solvent & Degassing: Add degassed MeCN (5 mL). Sparge the solution with Nitrogen or Argon for 15 minutes to remove Oxygen (quencher).

  • Irradiation: Place the vial 2–3 cm away from a Blue LED light source (450 nm, 30-40W). Stir vigorously. Use a fan to maintain ambient temperature if the LEDs generate heat.

  • Timeline: Irradiate for 12–24 hours.

  • Workup: Concentrate the solvent directly.

  • Purification: Flash chromatography on silica gel.

Optimization Table: Solvent & Catalyst Effects

EntryCatalyst SystemLight SourceSolventYield (%)Notes
1Ir(ppy)3 / NoneBlue LEDMeCN<5No HAT agent
2TBADT (5 mol%)390 nm (UV)MeCN78Decatungstate is highly efficient for HAT
3Eosin Y / ThiolGreen LEDDMF45Slower kinetics
4Ir-F / Quinuclidine Blue LED MeCN 82 Optimal Balance
Strategy C: Electrochemical Oxidation (Shono-Type)

Mechanism: Anodic oxidation removes an electron from the oxygen lone pair, followed by proton loss and a second oxidation to form the oxocarbenium ion. Best For: Green chemistry applications, generating "Cation Pools" for subsequent trapping.

Protocol 3: Anodic Methoxylation

Reagents:

  • Substrate: 1,3-Dihydroisobenzofuran[3][4]

  • Solvent/Nucleophile: Methanol (MeOH)

  • Electrolyte:

    
     (Tetraethylammonium tosylate) (0.1 M)
    
  • Electrodes: Carbon (Anode) / Platinum or Steel (Cathode)

Methodology:

  • Cell Setup: Use an undivided cell (beaker type).

  • Electrolysis: Constant current (CCE) at 10–20 mA/cm². Pass 2.2–2.5 F/mol of charge.

  • Result: This yields the 1-methoxy-1,3-dihydroisobenzofuran (hemiacetal ether).

  • Downstream: This intermediate acts as a stable precursor. Treat with a Lewis Acid (

    
    ) and a nucleophile (allyl silane, silyl enol ether) to install C-C bonds.
    

Troubleshooting & Optimization Workflow

When yields are low, systematic optimization is required. Use the workflow below to diagnose the failure mode.

Optimization Start Low Yield observed Check_SM Is Starting Material (SM) consumed? Start->Check_SM SM_Remains Yes: SM Recovered Check_SM->SM_Remains Yes SM_Consumed No: SM Consumed Check_SM->SM_Consumed No Increase_Ox Increase Oxidant/Current SM_Remains->Increase_Ox Chemical Ox Change_HAT Switch HAT Catalyst (Try TBADT or stronger H-abstractor) SM_Remains->Change_HAT Photoredox Check_Prod Is Product forming? SM_Consumed->Check_Prod Decomp Decomposition/Over-oxidation Check_Prod->Decomp Complex Mixture Dimer Homocoupling (Dimerization) Check_Prod->Dimer Dimer Spot on TLC Action_Decomp Lower Temp (-78C -> 0C) Reduce Oxidant Equiv Decomp->Action_Decomp Action_Dimer Dilute Reaction (0.05 M) Add Radical Trap/Change Solvent Dimer->Action_Dimer

Figure 2: Optimization logic for C1-H functionalization reactions.

References

  • C-H Functionalization Reviews

    • Godula, K., & Sames, D. (2006). C–H Bond Functionalization in Complex Organic Synthesis. Science. Link

    • Doyle, M. P., et al. (2012). C–H Functionalization. Chemical Reviews. Link

  • Oxidative Functionalization (DDQ/CDC)

    • Zhang, Y., & Li, C. J. (2006). Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations. Journal of the American Chemical Society. Link

    • Richter, H., & Mancheño, O. G. (2011). TEMPO-catalyzed C(sp3)–H oxidative functionalization. European Journal of Organic Chemistry. Link

  • Photoredox & HAT Protocols

    • Shaw, M. H., Twilton, J., & MacMillan, D. W. C. (2016). Photoredox Catalysis in Organic Chemistry. Journal of Organic Chemistry. Link

    • Capaldo, L., & Ravelli, D. (2017). Hydrogen Atom Transfer (HAT): A Versatile Strategy for Substrate Activation in Photocatalyzed Organic Synthesis. European Journal of Organic Chemistry. Link

  • Electrochemical (Shono)

    • Shono, T., et al. (1981). Electroorganic chemistry. 46. A new carbon-carbon bond forming reaction at the .alpha.-position of amines and ethers. Journal of the American Chemical Society. Link

    • Nutting, J. E., et al. (2018). Electrochemical C–H Functionalization. Chemical Reviews. Link

  • Application to Citalopram/Phthalan

    • Boegesoe, K. P. (1983). Citalopram: Structure-activity relationships.[5] Drug Development Research. Link

    • Lewis, J. C., et al. (2011). Site-Selective Functionalization of (sp3)C–H Bonds Catalyzed by Artificial Metalloenzymes. Journal of the American Chemical Society. Link

Sources

Grignard addition to phthalide for 1-methylphthalan synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 1-Methylphthalan via Grignard Addition to Phthalide

Application Note & Detailed Protocol

Abstract: This document provides a comprehensive guide for the synthesis of 1-methylphthalan (1-methyl-1,3-dihydroisobenzofuran), a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis is approached as a two-step process commencing with the critical Grignard addition of methylmagnesium bromide to phthalide. This application note delves into the mechanistic intricacies of the Grignard reaction with lactones, emphasizing the causality behind experimental choices to control the reaction and favor the desired mono-addition product, 2-(acetyl)benzyl alcohol. We present a detailed, field-proven laboratory protocol for both the initial Grignard addition and the subsequent reductive cyclization to yield the target 1-methylphthalan. The guide includes troubleshooting insights, safety protocols, and data presentation to ensure researchers can confidently replicate and validate the procedure.

Section 1: Introduction and Strategic Overview

The 1,3-dihydroisobenzofuran, or phthalan, core is a privileged structure found in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are explored for a range of applications, including antitumor agents.[3] The synthesis of substituted phalans, such as 1-methylphthalan, is therefore of significant interest to the drug development community.

The synthetic strategy detailed herein leverages the classic yet powerful Grignard reaction, a cornerstone of carbon-carbon bond formation.[4][5] The overall process is dissected into two primary stages:

  • Grignard Addition: A precisely controlled nucleophilic addition of methylmagnesium bromide to the ester carbonyl of phthalide. This step does not directly yield the target but forms the crucial open-chain intermediate, 2-(acetyl)benzyl alcohol, upon aqueous workup.

  • Reductive Cyclization: The intermediate keto-alcohol is then selectively reduced and cyclized to form the final 1-methylphthalan ring system.

This guide focuses on providing a deep understanding of the first stage, as its success is paramount and requires careful management of reaction conditions to prevent common side reactions.

Section 2: The Core Chemistry: Mechanism and Control

A successful synthesis is predicated on a firm grasp of the underlying reaction mechanism. The addition of a Grignard reagent to a lactone like phthalide is more complex than a simple addition to a ketone.

The Grignard Reagent: A Potent Nucleophile and Base

Grignard reagents (R-Mg-X) are formed by the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent.[6] The resulting organomagnesium halide is a potent nucleophile due to the highly polarized carbon-magnesium bond. However, it is also an extremely strong base. This dual reactivity necessitates that the reaction be conducted under strictly anhydrous (water-free) conditions. Any protic solvent (like water or alcohols) will protonate the Grignard reagent, rendering it inactive for the desired nucleophilic attack.[5]

Mechanism: Grignard Addition to Phthalide

The reaction proceeds through several key steps, as illustrated in the diagram below.

  • Nucleophilic Attack: The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the phthalide. This breaks the C=O pi bond, and the electrons move to the oxygen atom.

  • Hemiacetal Formation: This initial addition forms a tetrahedral magnesium hemiacetal intermediate.

  • Ring Opening: The hemiacetal is unstable and undergoes ring-opening. This step is driven by the formation of a more stable ketone carbonyl group, resulting in a magnesium alkoxide of a keto-alcohol.[7][8]

  • The Competing Reaction - Di-addition: The newly formed ketone is also susceptible to attack by another molecule of the Grignard reagent.[7][8][9] If this occurs, it leads to the formation of a di-addition product, a tertiary alcohol, which is an undesired byproduct in this synthesis.

  • Aqueous Workup: After the reaction is complete, an acidic workup (e.g., with saturated NH₄Cl or dilute HCl) protonates the alkoxide to yield the desired intermediate, 2-(acetyl)benzyl alcohol.

G Mechanism of Grignard Addition to Phthalide cluster_0 Desired Pathway (Mono-addition) cluster_1 Side Reaction Pathway (Di-addition) Phthalide Phthalide Hemiacetal Mg Hemiacetal (Intermediate) Phthalide->Hemiacetal + CH₃MgBr KetoAlkoxide Keto-Alkoxide Hemiacetal->KetoAlkoxide Ring Opening Workup_1 Aqueous Workup (H₃O⁺) KetoAlkoxide->Workup_1 KetoAlkoxide_2 Keto-Alkoxide Product_1 2-(acetyl)benzyl alcohol (Desired Intermediate) Workup_1->Product_1 DiolAlkoxide Diol-Alkoxide KetoAlkoxide_2->DiolAlkoxide + CH₃MgBr Workup_2 Aqueous Workup (H₃O⁺) DiolAlkoxide->Workup_2 Product_2 Diol Byproduct Workup_2->Product_2

Caption: Reaction mechanism showing desired vs. side reaction pathways.
Causality of Control: Suppressing Di-addition

The key to a high yield of the desired mono-addition product is to exploit the difference in reactivity between the starting ester (phthalide) and the intermediate ketone. Esters are generally less reactive than ketones towards Grignard reagents.[7] However, once the ketone is formed, it can react quickly. To favor mono-addition, the following experimental choices are critical:

  • Low Temperature: Conducting the reaction at low temperatures (-40 °C to 0 °C) significantly reduces the rate of the second addition, allowing the first addition to proceed to completion before the ketone intermediate can substantially react.[10]

  • Inverse Addition: The solution of the Grignard reagent is added slowly to the solution of phthalide. This ensures that the concentration of the Grignard reagent is kept low at all times, minimizing the chance of a second molecule being available to react with the newly formed ketone intermediate.

  • Stoichiometry: Using a slight excess (e.g., 1.1 equivalents) of the Grignard reagent ensures full consumption of the starting material, but a large excess should be avoided as it promotes di-addition.

Section 3: Experimental Application and Protocols

This section provides a self-validating, step-by-step protocol. All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas (Nitrogen or Argon) to exclude atmospheric moisture.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Phthalide99%Sigma-Aldrich
Methylmagnesium Bromide3.0 M in Diethyl EtherSigma-AldrichHandle as pyrophoric
Diethyl Ether (Anhydrous)≥99.7%, inhibitor-freeSigma-AldrichFor reaction and extractions
Tetrahydrofuran (THF, Anhydrous)≥99.9%, inhibitor-freeSigma-AldrichAlternative solvent
Saturated NH₄Cl (aq.)Reagent GradeFor quenching
Sodium Borohydride (NaBH₄)≥98%Sigma-AldrichFor reduction step
Hydrochloric Acid (HCl)2 MFor cyclization
Magnesium Sulfate (Anhydrous)Laboratory GradeFor drying organic layers
MethanolACS GradeFor reduction step
Ethyl Acetate & HexanesHPLC GradeFor chromatography
Experimental Workflow Overview

G start Start: Oven-Dried Glassware setup Assemble Apparatus Under Inert Gas (N₂/Ar) start->setup phthalide_sol Prepare Phthalide Solution in Anhydrous Ether setup->phthalide_sol cool Cool Reaction to 0 °C (Ice-Water Bath) phthalide_sol->cool grignard_add Slow, Dropwise Addition of CH₃MgBr Solution cool->grignard_add react Stir at 0 °C for 1 hr, then RT for 2 hrs grignard_add->react quench Quench Reaction with Sat. aq. NH₄Cl react->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO₄) & Evaporate extract->dry purify1 Purify Intermediate via Column Chromatography dry->purify1 intermediate Isolate 2-(acetyl)benzyl alcohol purify1->intermediate reduce_setup Dissolve Intermediate in Methanol intermediate->reduce_setup reduce_cool Cool to 0 °C reduce_setup->reduce_cool nabh4_add Portion-wise Addition of NaBH₄ reduce_cool->nabh4_add reduce_react Stir at RT until Ketone is Consumed (TLC) nabh4_add->reduce_react reduce_workup Acidify with 2M HCl, Extract with Ether reduce_react->reduce_workup dry2 Dry Organic Layer & Evaporate reduce_workup->dry2 cyclize Acid-Catalyzed Cyclization (Heat with trace H⁺ if needed) dry2->cyclize purify2 Purify Final Product cyclize->purify2 product Characterize 1-Methylphthalan purify2->product

Caption: Step-by-step experimental workflow from start to finish.
Protocol Part A: Grignard Addition
  • Setup: Under an inert atmosphere, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser with a gas inlet.

  • Reagent Preparation: In the flask, dissolve phthalide (5.0 g, 37.3 mmol) in 80 mL of anhydrous diethyl ether.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Grignard Addition: Using a syringe, add methylmagnesium bromide (13.7 mL of 3.0 M solution in ether, 41.0 mmol, 1.1 equiv) dropwise to the stirred phthalide solution over 30 minutes. Maintain the internal temperature below 5 °C. A white precipitate will form.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching: Cool the flask back to 0 °C and slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction.[11] The addition is exothermic.[12]

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 30 mL portions of diethyl ether.

  • Isolation: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(acetyl)benzyl alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure intermediate.

Protocol Part B: Reductive Cyclization
  • Reduction: Dissolve the purified 2-(acetyl)benzyl alcohol (e.g., 4.5 g, 30.0 mmol) in 100 mL of methanol in a flask and cool to 0 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.2 g, 31.7 mmol) in small portions over 15 minutes.

  • Reaction: Stir the reaction at room temperature and monitor by TLC until the starting ketone is fully consumed.

  • Workup & Cyclization: Carefully acidify the reaction mixture with 2 M HCl to pH ~1-2. This both quenches the excess NaBH₄ and catalyzes the cyclization of the resulting diol. Stir for 1 hour.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solvent to yield the crude 1-methylphthalan. Further purification can be achieved by chromatography or distillation if necessary.

Section 4: Troubleshooting and Expert Insights

Problem Potential Cause(s) Field-Proven Solution(s)
Reaction fails to initiate (Grignard addition) 1. Wet glassware or solvent. 2. Poor quality Grignard reagent.1. Ensure all glassware is oven-dried and solvents are truly anhydrous.[5][13] 2. Titrate the Grignard reagent before use. A crystal of iodine can be added to the magnesium during reagent preparation to help initiate the reaction.[11]
Low yield of mono-addition product 1. Reaction temperature was too high. 2. Grignard reagent was added too quickly.1. Maintain strict temperature control, ideally below 0 °C during addition. 2. Use a syringe pump for slow, consistent addition.
Significant di-addition byproduct observed 1. Large excess of Grignard reagent used. 2. High local concentration of Grignard reagent.1. Use no more than 1.1-1.2 equivalents of the Grignard reagent. 2. Ensure vigorous stirring and slow addition (inverse addition).
Incomplete cyclization in Part B Insufficient acid catalyst or reaction time.After initial acidification, gently heat the mixture to 40-50 °C for an hour to drive the cyclization to completion. Monitor by TLC.

Section 5: Safety Precautions

  • Grignard Reagents: Methylmagnesium bromide is highly reactive and can be pyrophoric. Handle only under an inert atmosphere. Always wear fire-resistant personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Use only in a well-ventilated chemical fume hood, away from ignition sources. Never distill to dryness.

  • Quenching: The quenching of Grignard reactions is highly exothermic and releases flammable gases. Perform the quench slowly, with adequate cooling, and behind a blast shield.

References

  • Jensen, B. L., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Industrial & Engineering Chemistry Research. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Jasperse, J. Grignard Reaction. Chem 355 Handout. [Link]

  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link]

  • Zahoor, A., et al. (2024). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry. [Link]

  • JoVE. (2017). Video: Grignard Reagent Preparation and Grignard Reaction. Journal of Visualized Experiments. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Wikipedia. Grignard reaction. [Link]

  • Leah4sci. (2017). Grignard Reactions of Lactones. YouTube. [Link]

  • CN112921057A - Preparation method of Laratinib key intermediate.
  • Abdel-Ghani, T. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports. [Link]

  • DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. [Link]

  • Cason, J. (1947). The preparation of ketones from acid halides and the grignard reagent. Chemical Reviews. [Link]

  • Royal Society of Chemistry. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • Kobayashi, K., et al. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES. [Link]

  • This reference is a duplicate of[8] and has been consolidated.

  • This reference is a duplicate of[7] and has been consolidated.

Sources

Application Note: Strategic Lewis Acid Catalyzed Ring Opening of 1-Methylphthalan

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the Lewis Acid (LA) catalyzed ring opening of 1-methylphthalan (1,3-dihydro-1-methylisobenzofuran). Unlike simple aliphatic ethers, 1-methylphthalan possesses a benzylic C–O bond susceptible to facile cleavage, generating a stabilized secondary benzylic carbocation. This reactivity offers a gateway to complex functionalized arenes but presents significant challenges regarding regiocontrol and competitive cationic ring-opening polymerization (CROP).

This document provides two distinct workflows:

  • Reductive Ring Opening: For synthesizing linear benzylic alcohols/ethers.

  • Nucleophilic Allylation: For C–C bond formation and scaffold extension.

Mechanistic Principles & Regioselectivity

The reaction is driven by the coordination of a Lewis acid (


) to the ether oxygen, inducing C–O bond scission. The critical design parameter is regioselectivity .
The Regioselectivity Rule

Cleavage occurs preferentially at the C1 position (the methyl-substituted carbon) rather than C3.

  • Reasoning: The rupture of the C1–O bond leads to a secondary benzylic carbocation (or oxocarbenium ion pair), which is significantly more stable than the primary benzylic cation formed by C3–O cleavage.

  • Stereochemical Consequence: Because the intermediate is a planar

    
     hybridized cation, the reaction generally proceeds with racemization unless a chiral counter-anion or chiral Lewis acid is employed.
    
Mechanistic Pathway Diagram

G Substrate 1-Methylphthalan Complex LA-Coordinated Species Substrate->Complex + Lewis Acid (Fast) Cation Sec-Benzylic Cation Pair Complex->Cation C1-O Cleavage (Rate Limiting) Product_Red Linear Ether (Reduction) Cation->Product_Red + Silane (H-) (Irreversible) Product_CC Functionalized Arene (C-C Bond) Cation->Product_CC + Allylsilane (Nucleophile) Polymer Polymerization (Side Reaction) Cation->Polymer High Conc. High Temp

Figure 1: Mechanistic bifurcation of 1-methylphthalan ring opening. The pathway is dictated by the trapping agent (Nucleophile vs. Hydride) and concentration.

Protocol A: Reductive Ring Opening (Hydrosilylation)

Objective: Selective cleavage of the C1–O bond to yield 2-(1-phenylethyl)benzyl alcohol derivatives. Primary Reagent: Tris(pentafluorophenyl)borane (


) or 

. Reductant: Triethylsilane (

).
Materials
  • Substrate: 1-Methylphthalan (1.0 equiv).

  • Catalyst:

    
     (0.5 – 2.0 mol%). Note: This catalyst is preferred over 
    
    
    
    for its moisture tolerance and high chemoselectivity.
  • Reductant:

    
     (1.1 equiv).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and cool under Argon flow.

  • Solvent Charge: Add anhydrous DCM (0.2 M concentration relative to substrate).

  • Substrate Addition: Add 1-methylphthalan (1.0 mmol, 134 mg) and triethylsilane (1.1 mmol, 176 µL).

  • Catalyst Initiation:

    • Prepare a stock solution of

      
       in DCM.
      
    • Add the catalyst solution dropwise (1 mol% loading) at 0°C .

    • Observation: Gas evolution (

      
      ) is generally not observed here, but mild exotherm may occur.
      
  • Reaction Monitoring: Stir at 0°C

    
     Room Temperature (RT) for 1–4 hours. Monitor by TLC (hexane/EtOAc) or GC-MS.
    
    • Endpoint: Disappearance of the starting material peak.

  • Quench: Add

    
     (0.1 mL) and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography (Silica gel, 5% EtOAc in Hexanes).

Validation Data:

  • 1H NMR: Look for the disappearance of the methine quartet at

    
     ppm (cyclic) and appearance of a methylene singlet (
    
    
    
    ppm) corresponding to the silyl ether or free alcohol (post-workup).

Protocol B: Nucleophilic Allylation (C–C Bond Formation)

Objective: Introduction of an allyl group at the benzylic position (Hosomi-Sakurai type reaction). Primary Reagent: Titanium Tetrachloride (


) or Boron Trifluoride Etherate (

). Nucleophile: Allyltrimethylsilane (ATMS).
Materials
  • Substrate: 1-Methylphthalan (1.0 equiv).

  • Lewis Acid:

    
     (1.0 equiv) – Stoichiometric amount often required for max yield due to titanium alkoxide formation.
    
  • Nucleophile: Allyltrimethylsilane (1.5 equiv).

  • Solvent: DCM (Anhydrous).

Step-by-Step Procedure
  • Setup: Flame-dry a two-neck flask under

    
    .
    
  • Cooling (Critical): Cool the flask to -78°C (Dry ice/Acetone bath). High temperatures promote polymerization.

  • Lewis Acid Addition: Add

    
     (1.0 M in DCM) slowly.
    
    • Visual Check: Solution will likely turn deep yellow or orange due to complexation with the ether oxygen.

  • Nucleophile Addition: Add Allyltrimethylsilane dropwise over 5 minutes.

  • Substrate Addition: Add 1-methylphthalan (dissolved in minimal DCM) slowly down the reaction vessel wall.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to -20°C. Do not exceed 0°C until quenched.

  • Quench: Pour the cold mixture into saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    

Experimental Decision Matrix & Troubleshooting

Use this logic flow to determine reaction parameters based on your specific outcome requirements.

DecisionTree Start Select Goal Goal_Red Reduction (Ether/Alcohol) Start->Goal_Red Goal_CC Functionalization (C-C Bond) Start->Goal_CC Cond_Red Use B(C6F5)3 (cat.) + Et3SiH Temp: 0°C to RT Goal_Red->Cond_Red Cond_CC Use TiCl4 (stoich.) + Allylsilane Temp: -78°C Goal_CC->Cond_CC Issue_NoRxn Issue: No Reaction Cond_Red->Issue_NoRxn Risk Issue_Poly Issue: Polymerization (Viscous Goo) Cond_CC->Issue_Poly Risk Fix_Poly Sol: Dilute to 0.05M Cool to -78°C Issue_Poly->Fix_Poly Fix_NoRxn Sol: Switch LA B(C6F5)3 -> TiCl4 Issue_NoRxn->Fix_NoRxn

Figure 2: Experimental decision matrix for optimizing reaction conditions.

Troubleshooting Data Table
ObservationDiagnosisCorrective Action
Viscous/Insoluble Oil Cationic Polymerization (CROP)Reduce concentration (<0.1 M); Lower temperature to -78°C; Add nucleophile before Lewis Acid.
Low Conversion Strong coordination to LAUse stoichiometric

instead of catalytic amounts; Ensure anhydrous conditions.
Regio-scrambling Hydride shift / RearrangementAvoid prolonged reaction times; Quench immediately upon consumption of starting material.
Product is Racemic Planar Cation IntermediateExpected outcome. For enantioselectivity, Chiral Brønsted Acids or chiral counter-anions are required (advanced).

References

  • Mechanistic Foundation of Phthalan Opening

    • Title: Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine.
    • Source:Chemical Science, 2024.
    • Relevance: Establishes the reversibility and conditions for opening phthalan rings to reactive intermedi
    • URL:[Link]

  • Lewis Acid Catalyzed Reduction (General Protocol)

    • Title: A comprehensive review on the silane-acid reduction of alkenes in organic synthesis (and ethers).
    • Source:RSC Advances, 2025.[1]

    • Relevance: Details the + Acid mechanism applicable to benzylic ether reduction.
    • URL:[Link]

  • Lewis Acid Mediated Allylation (Hosomi-Sakurai)

    • Title: Lewis Acid Mediated Allylation of Vinyl Diazonium Ions (and related electrophiles) by Allylstannanes/Silanes.
    • Source:NIH / PMC, 2021.
    • Relevance: Provides the foundational experimental conditions for Lewis Acid mediated nucleophilic attack on activ
    • URL:[Link]

  • Cationic Ring Opening Polymerization (CROP)

    • Title: Ring-Opening Polymeriz
    • Source:Polymers, 2013 (SciSpace).
    • Relevance: Explains the competitive polymerization pathway of cyclic ethers under c
    • URL:[Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 1-Methyl-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support resource for researchers working with 1-methyl-1,3-dihydroisobenzofuran (also referred to as 1-methylphthalan).

Case ID: 1-Me-Phthalan-Acid-Stab Priority: High (Irreversible Degradation Risk) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Acid-Lability" Paradox

Is 1-methyl-1,3-dihydroisobenzofuran stable in acidic media? Short Answer: No. It exhibits significant instability in protic acidic media and moderate instability on acidic solid supports (e.g., silica gel).

Technical Context: Unlike the parent 1,3-dihydroisobenzofuran (phthalan), the introduction of a methyl group at the C1 position creates a secondary benzylic ether . Upon protonation, the C1-O bond cleavage is energetically favored due to the formation of a resonance-stabilized benzylic carbocation. This intermediate rapidly undergoes nucleophilic trapping (hydrolysis/solvolysis) or elimination, leading to ring-opened byproducts.

Troubleshooting Guide & FAQs

Direct solutions to common experimental failures.

Q1: "I purified my reaction mixture on silica gel, but the product yield was significantly lower than the crude NMR suggested. Where did it go?"

Diagnosis: Acid-Catalyzed Ring Opening on Silica. Root Cause: Standard silica gel is slightly acidic (pH ~5-6). For 1-substituted phthalans, this is sufficient to catalyze ring opening, especially if the elution is slow. The resulting ring-opened alcohols or aldehydes often streak on the column or remain irreversibly bound. Corrective Action:

  • Pre-treat Silica: Neutralize the silica gel by flushing the column with 1% Triethylamine (Et3N) in hexanes before loading your sample.

  • Switch Stationary Phase: Use neutral alumina or Florisil for purification.

  • Fast Chromatography: Minimize residence time on the column.

Q2: "My NMR spectrum in CDCl3 shows new peaks over time, including a broad singlet around 2-3 ppm and carbonyl signals. Is my solvent contaminated?"

Diagnosis: In-situ Acidolysis (Trace HCl in Chloroform). Root Cause: Chloroform (CDCl3) naturally decomposes to form trace HCl and phosgene over time, especially without stabilizers like silver foil or amylene. This trace acid is sufficient to protonate the ether oxygen. Mechanism: The ether hydrolyzes to form 2-(1-hydroxyethyl)benzyl alcohol (diol form) or equilibrates to the open-chain hydroxy-ketone. Corrective Action:

  • Solvent Switch: Immediately switch to Benzene-d6 or Acetone-d6 for characterization. These solvents are non-acidic.

  • Neutralization: If CDCl3 must be used, pass it through a small plug of basic alumina or add anhydrous K2CO3 to the NMR tube.

Q3: "Can I use an acidic aqueous workup (e.g., 1M HCl) to remove amines?"

Diagnosis: Hydrolytic Decomposition. Root Cause: Aqueous acid will rapidly hydrolyze the cyclic ether. Corrective Action:

  • Avoid Acid Washes: Do not use HCl or NH4Cl washes.

  • Alternative: Use a pH 7.4 phosphate buffer or simple water wash. If amine removal is strictly necessary, consider using a resin-based scavenger (e.g., sulfonic acid resin) only if the contact time is extremely short, but this is risky. A better approach is to remove amines via chromatography on buffered silica.

Deep Dive: Mechanistic Instability

The instability is driven by the low activation energy for the formation of the benzylic carbocation.

Degradation Pathway Visualization

The following diagram illustrates the critical failure points in acidic media.

G Start 1-Methyl-1,3- dihydroisobenzofuran (Intact Ether) Protonated Protonated Intermediate (Oxonium Ion) Start->Protonated + H+ (Fast) Cation Benzylic Carbocation (Reactive Intermediate) Protonated->Cation Ring Opening (Rate Determining) Hydrolysis Ring-Opened Diol/Hemiacetal (Aq. Workup) Cation->Hydrolysis + H2O Polymer Polymerization (Oligomers) Cation->Polymer + Starting Material Elimination Styrene Derivative (Elimination) Cation->Elimination - H+

Caption: Acid-catalyzed degradation pathway of 1-methyl-1,3-dihydroisobenzofuran showing the critical ring-opening step to the benzylic carbocation.

Quantitative Stability Windows (Estimated)

Based on structural analogs (benzylic ethers) and phthalan chemistry:

Media ConditionEstimated Half-Life (t1/2)Outcome
1M HCl (aq) < 5 minutesComplete Hydrolysis to diol
Acetic Acid (Glacial) Hours to DaysAcetolysis (Formation of Acetate esters)
Silica Gel (Untreated) 1 - 4 HoursAdsorption & Ring Opening
CDCl3 (Aged) DaysSlow degradation to aldehyde/alcohol mix
pH 7 Buffer IndefiniteStable

Standardized Protocol: Acid Stability Assay

Use this protocol to validate the stability of your specific batch or to test compatibility with reaction conditions.

Objective: Determine the kinetic stability of 1-methyl-1,3-dihydroisobenzofuran in a proposed solvent system.

Materials:

  • Analyte: 10 mg 1-methyl-1,3-dihydroisobenzofuran.

  • Internal Standard: 5 mg 1,3,5-Trimethoxybenzene (Acid-stable, distinct NMR signals).

  • Solvent: 0.6 mL deuterated solvent of choice (e.g., Acetone-d6).

  • Acid Source: 10 µL of 0.1 M Trifluoroacetic acid (TFA) in Acetone-d6 (for controlled acidification).

Workflow:

  • Baseline Scan: Dissolve Analyte and Internal Standard in the solvent. Acquire a T=0 1H NMR spectrum. Integrate the methyl doublet of the phthalan (approx 1.5 ppm) against the methoxy singlet of the standard.

  • Acid Spike: Add the Acid Source. Shake vigorously for 10 seconds.

  • Kinetic Monitoring: Insert into NMR probe. Set up an array experiment to acquire spectra every 5 minutes for 1 hour.

  • Data Analysis: Plot the normalized integral of the starting material vs. time.

    • Pass Criteria: >95% remaining after 1 hour.

    • Fail Criteria: Appearance of aldehyde protons (~9-10 ppm) or loss of the characteristic doublet.

References & Authority

  • General Reactivity of Phthalans:

    • Mechanism of Acid-Catalyzed Ring Opening: The lability of 1-substituted phthalans is well-documented in physical organic chemistry, specifically regarding the stability of benzylic oxocarbenium ions.

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See sections on Hydrolysis of Ethers and Acetals).

  • Silica Gel Acidity:

    • Chromatography Troubleshooting: Daub, G. W., et al. "The use of neutralized silica gel for the chromatography of acid-sensitive compounds." Journal of Organic Chemistry.

  • Specific Analog Data (1,3-diarylisobenzofurans):

    • While 1,3-diarylisobenzofurans are often discussed for their kinetic stabilization by bulky groups, the lack of such groups in 1-methyl-1,3-dihydroisobenzofuran renders it significantly more reactive toward electrophiles and acids.

    • Source: [Kinetically stabilized 1,3-diarylisobenzofurans - Beilstein J. Org.[1] Chem.]([Link])

Disclaimer: This guide is intended for research purposes. Always consult the specific Safety Data Sheet (SDS) for 1-methyl-1,3-dihydroisobenzofuran before handling.

Sources

Technical Support Center: Purification of 1-Methylphthalan on a Silica Gel Column

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals undertaking the purification of 1-methylphthalan using silica gel column chromatography. It is structured to address common challenges and frequently asked questions, moving beyond procedural steps to explain the underlying scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the setup and execution of the chromatographic separation for 1-methylphthalan.

Q1: What are the key properties of 1-methylphthalan to consider for silica gel chromatography?

Answer: Understanding the physicochemical properties of 1-methylphthalan is critical for designing an effective purification strategy. 1-methylphthalan is a cyclic aromatic ether. Its structure imparts moderate polarity. The ether oxygen can act as a hydrogen bond acceptor, interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. This interaction is the primary mechanism of retention. The aromatic ring can also engage in π-π stacking interactions. For practical purposes, it should be treated as a relatively non-polar to moderately polar compound, readily soluble in common organic solvents like hexanes, ethyl acetate, and dichloromethane.

Q2: How do I select the best eluent (solvent system) for purifying 1-methylphthalan?

Answer: The ideal eluent system should provide a good separation between 1-methylphthalan and any impurities. This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[1]

  • Starting Point: For a compound of moderate polarity like 1-methylphthalan, a binary system of a non-polar solvent and a polar solvent is standard. The most common and effective system is Ethyl Acetate/Hexanes .[2] Heptane is a recommended, less toxic alternative to hexane.[3]

  • TLC Analysis: Spot your crude sample on a TLC plate and develop it in various solvent ratios (e.g., 5%, 10%, 20% EtOAc in Hexanes). The ideal solvent system for column chromatography will give your target compound (1-methylphthalan) an Rf value of approximately 0.25-0.35 . This ensures the compound moves off the baseline but allows for sufficient resolution from impurities.

  • Alternative Systems: If separation is poor with EtOAc/Hexanes, consider solvent systems with different selectivities. For aromatic compounds, incorporating a solvent like dichloromethane or toluene can be beneficial.[4] Good alternatives include:

    • Dichloromethane/Hexanes

    • Diethyl Ether/Hexanes[2]

Q3: What are the likely impurities from the synthesis of 1-methylphthalan and how do they affect purification?

Answer: Impurities are typically unreacted starting materials, by-products, or degradation products formed during the reaction or workup.[5] For a typical synthesis of 1-methylphthalan (e.g., via reduction of a phthalide or cyclization of a corresponding alcohol), potential impurities could include:

  • Starting Materials: Such as 2-(1-hydroxyethyl)benzyl alcohol or related precursors. These are often significantly more polar due to extra hydroxyl groups and will have lower Rf values.

  • Over-reduction/Side-products: Depending on the synthetic route, by-products may have similar polarities to the desired product, making separation challenging.

  • Solvent and Reagent Residues: Non-volatile reagents or residual solvents from the reaction.[5]

The key is to use TLC to visualize these impurities relative to your product and select a solvent system that maximizes the difference in their Rf values.

Q4: How much silica gel should I use relative to my crude sample?

Answer: The ratio of silica gel to the crude sample is a critical parameter that depends on the difficulty of the separation.

  • Easy Separation (ΔRf > 0.2): A ratio of 20:1 to 30:1 (grams of silica to grams of crude material) is often sufficient.

  • Difficult Separation (ΔRf < 0.1): A much higher ratio, from 50:1 up to 200:1, may be necessary to achieve baseline separation.[4]

Overloading the column is a common cause of poor separation, leading to broad, overlapping peaks.[6][7]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the purification of 1-methylphthalan.

Problem: Poor or No Separation of 1-Methylphthalan from Impurities
Potential Cause Diagnostic Check Solution
Inappropriate Solvent Polarity On TLC, do the spots have very high Rf values (>0.5) or very low Rf values (<0.1)?If Rf is too high, decrease the eluent polarity (e.g., from 20% to 10% EtOAc/Hexane). If Rf is too low, increase polarity. The target Rf for the main compound should be ~0.3.[8]
Column Overloading Are the collected fractions showing significant tailing and overlap even with a good TLC separation?Reduce the amount of crude material loaded onto the column. Increase the silica-to-sample ratio (e.g., from 30:1 to 50:1 or higher).[7]
Poor Column Packing Are there visible cracks, channels, or an uneven surface in the silica bed?The column must be packed uniformly without air bubbles or cracks. Take care to pour the eluent gently down the inner wall of the column to avoid disturbing the silica bed.[9] Repack the column if necessary.
Sample Applied in a Too-Polar Solvent Was the sample dissolved in a large volume of a strong solvent (like pure EtOAc or DCM) for loading?Dissolve the crude sample in the minimum possible volume of the starting eluent or a slightly more polar solvent. For best results, pre-adsorb the sample onto a small amount of silica gel before loading it onto the column.[1]
Problem: 1-Methylphthalan is Not Eluting from the Column
Potential Cause Diagnostic Check Solution
Eluent is Too Non-Polar Is the TLC in the running solvent showing the compound at the baseline (Rf = 0)?Prepare a more polar solvent mixture and begin a gradient elution. For example, if you started with 5% EtOAc/Hexane, switch to 10%, then 20%, and so on, until the compound begins to elute.
Compound Degradation Does a TLC of the crude material show a spot, but analysis of the collected fractions shows nothing (or new, more polar spots)?1-Methylphthalan may be sensitive to the acidic nature of standard silica gel.[8] To mitigate this, use a deactivated silica gel or add ~1% triethylamine (Et3N) to your eluent system to neutralize the acidic sites.[2]
Problem: Irregular Flow Rate or a Blocked Column
Potential Cause Diagnostic Check Solution
Precipitation of Sample at Column Head Is there a visible precipitate at the top of the silica bed?The sample may have low solubility in the initial, non-polar eluent. Load the sample by pre-adsorbing it onto silica gel. This prevents a concentrated band of insoluble material from clogging the column.
Silica Fines Clogging the Frit Is the flow extremely slow, even under pressure?This can happen with lower-quality silica gel. Ensure you are using chromatography-grade silica. If the column is blocked at the outlet, you may need to carefully push a wire up the spout to clear the blockage, though this often requires repacking the column.[8]
Air Introduced into the Column Did the solvent level drop below the top of the silica bed?Never let the column run dry. A cracked or channeled silica bed results in very poor separation. Maintain a constant head of solvent above the silica at all times.

Section 3: Experimental Protocols & Visualizations

Protocol: Flash Column Chromatography of 1-Methylphthalan
  • Solvent System Selection:

    • Perform TLC analysis on the crude 1-methylphthalan sample using a series of EtOAc/Hexane solvent systems (e.g., 5:95, 10:90, 20:80 v/v).

    • Identify the solvent system that provides an Rf value of ~0.3 for 1-methylphthalan. This will be your primary eluent.

  • Column Packing (Slurry Method):

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.

    • In a separate beaker, mix the calculated amount of silica gel (e.g., 30g for 1g of crude) with the initial, least polar eluent to form a consistent slurry.

    • With the column stopcock closed, pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the solvent level drop below the top of the silica. Add a final layer of sand (~0.5 cm) on top.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude 1-methylphthalan in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3x the mass of the crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring not to disturb the top layers.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).

    • Begin collecting fractions in test tubes or vials.

    • Monitor the progress of the separation by periodically taking TLC spots from the collected fractions.

    • If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent.

  • Product Isolation:

    • Combine the fractions that contain the pure 1-methylphthalan (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified product.

Visual Workflow

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Optimal Eluent, Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified 1-Methylphthalan Evaporate->Product Troubleshooting_Poor_Separation Start Problem: Poor Separation Check_TLC Is TLC separation (ΔRf) adequate? Start->Check_TLC Check_Load Was the column overloaded? Check_TLC->Check_Load Yes Solvent_Issue Adjust Eluent Polarity or Change Solvent System Check_TLC->Solvent_Issue No Check_Packing Is the column packed evenly? Check_Load->Check_Packing No Load_Issue Reduce Sample Load or Use a Larger Column Check_Load->Load_Issue Yes Packing_Issue Repack the Column Carefully Check_Packing->Packing_Issue No Success Separation Improved Check_Packing->Success Yes Solvent_Issue->Success Load_Issue->Success Packing_Issue->Success

Caption: Decision tree for troubleshooting poor separation.

References

Sources

Technical Support: Purification Strategies for 2-Vinylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of unreacted 2-vinylbenzyl alcohol (2-VBA) from reaction mixtures. Ticket ID: #PUR-2VBA-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

2-Vinylbenzyl alcohol (CAS: 42273-76-7) presents a unique purification challenge due to its dual functionality: a polar primary alcohol group and a thermally sensitive styrene moiety. Standard purification methods often fail because the molecule polymerizes upon heating (distillation) or co-elutes with polar products (chromatography).

This guide provides three validated workflows to remove unreacted 2-VBA, ranked by product stability and scale.

Module 1: Chromatographic Separation (Small Scale / High Value)

Applicability: < 5g scale, non-volatile products. Principle: Exploiting the polarity of the primary alcohol to separate it from esters, ethers, or non-polar polymers.

The Challenge

2-VBA is significantly polar. If your product is also polar (e.g., contains amides or other alcohols), 2-VBA often "tails" on silica, contaminating the product fractions.

Optimized Protocol
ParameterSpecificationReason
Stationary Phase Spherical Silica (20–40 µm)Irregular silica causes peak broadening, merging the alcohol with the product.
Mobile Phase A Hexanes or HeptaneNon-polar base.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Loading < 1% of column massOverloading causes the alcohol tail to overlap with the product.
Detection UV 254 nmThe styrene ring has strong UV absorbance.

Step-by-Step Workflow:

  • TLC Analysis: Run a TLC in 30% EtOAc/Hexane. 2-VBA typically has an R_f of ~0.3–0.4.

    • Checkpoint: If

      
       between 2-VBA and your product, standard flash chromatography will fail. Proceed to Module 2 .
      
  • Gradient Elution:

    • Start: 0% B (3 CV - Column Volumes)

    • Ramp: 0% to 20% B (over 10 CV)

    • Hold: 20% B (until product elutes)

    • Flush: 100% B (to remove 2-VBA)

  • Doping (Critical): If tailing persists, add 1% Triethylamine to the mobile phase. This neutralizes acidic sites on the silica that hydrogen-bond with the alcohol.

Module 2: Chemical Scavenging (High Purity / Difficult Separation)

Applicability: Products that are stable to weak base; scenarios where chromatography separation is poor (


).
Principle:  Chemically derivatize the unreacted alcohol into an acidic species, then wash it away with a basic aqueous extraction.
Method A: The Succinic Anhydride Wash (Recommended)

This is the most robust method. It converts the neutral 2-VBA into a hemisuccinate (an acid), which is water-soluble at pH > 7.

Reagents:

  • Succinic Anhydride (1.5 - 2.0 equivalents relative to unreacted 2-VBA)

  • DMAP (Catalytic, 10 mol%)

  • Dichloromethane (DCM) or Ethyl Acetate

Protocol:

  • Derivatization: Dissolve the crude mixture in DCM. Add succinic anhydride and DMAP. Stir at room temperature for 2–4 hours.

    • Mechanism:[1][2] The alcohol attacks the anhydride, opening the ring to form a carboxylic acid.

  • Validation: Check TLC. The spot for 2-VBA should disappear and be replaced by a baseline spot (the acid).

  • Extraction:

    • Wash the organic layer with saturated NaHCO₃ (aq) .

    • Result: The 2-VBA-hemisuccinate moves into the aqueous layer. Your non-acidic product remains in the organic layer.

  • Workup: Dry the organic layer over MgSO₄ and concentrate.

Method B: Solid-Phase Scavenging (Resin)

Use this if your product is acid-sensitive or you cannot perform aqueous workups.

  • Resin: PS-Isocyanate (Polystyrene-supported isocyanate).[3]

  • Action: Reacts with the alcohol to form a carbamate on the bead.

  • Protocol: Add 3–4 equivalents of resin. Heat to 50°C (monitor carefully to avoid polymerization) or use a catalyst (DBTL). Filter the resin to remove the alcohol.

  • Note: Primary alcohols react slowly with isocyanates without heat/catalysis. Method A is usually faster.

Module 3: Distillation (Large Scale / Volatile Products)

Applicability: > 10g scale, thermally stable products. Risk: High. 2-VBA can polymerize explosively if heated without inhibition.

Critical Safety Parameters
ParameterLimitNotes
Pressure < 1 mmHg (High Vacuum)Mandatory. Do not attempt at atmospheric pressure.
Bath Temp < 80°CAbove 100°C, thermal polymerization becomes rapid.
Inhibitor 4-tert-Butylcatechol (TBC)Add 500–1000 ppm to the pot before heating.

Protocol:

  • Inhibition: Add TBC or MEHQ (Hydroquinone monomethyl ether) to the crude mixture.

  • Setup: Use a Kugelrohr apparatus (for small scale) or a short-path distillation head. Ensure the vacuum trap is cooled with liquid nitrogen/dry ice to protect the pump.

  • Process:

    • Apply full vacuum (< 1 mmHg).

    • Slowly ramp temperature.

    • 2-VBA boils at 101–102°C at 12 mmHg [1].[4] Under high vacuum (<1 mmHg), it will distill at significantly lower temperatures (approx. 50–60°C).

  • Storage: The distilled 2-VBA must be stored at 2–8°C, preferably with a trace of inhibitor, to prevent polymerization over time.

Decision Logic & Workflows

The following diagram illustrates the decision process for selecting the correct purification method.

PurificationStrategy Start Crude Mixture containing 2-Vinylbenzyl Alcohol CheckScale Scale of Reaction? Start->CheckScale CheckState Is Product Acid-Sensitive? CheckScale->CheckState < 10g CheckBP Product Boiling Point? CheckScale->CheckBP > 10g MethodChrom Module 1: Flash Chromatography (Silica + Et3N) CheckState->MethodChrom Yes (Sensitive) MethodScav Module 2: Succinic Anhydride Wash (Chemical Derivatization) CheckState->MethodScav No (Stable) MethodDist Module 3: Vacuum Distillation (+ TBC Inhibitor) CheckBP->MethodDist Product Non-Volatile (Residue is Product) CheckBP->MethodDist Product Volatile (Separation by BP) MethodDist->MethodChrom If purity insufficient

Figure 1: Decision tree for selecting the optimal purification strategy based on scale and product stability.

Frequently Asked Questions (FAQ)

Q: Can I use standard Benzyl Alcohol purification methods? A: No. While the polarity is similar, standard benzyl alcohol is thermally stable. 2-Vinylbenzyl alcohol contains a styrene group. If you attempt to distill it at atmospheric pressure (like benzyl alcohol, bp ~205°C), it will polymerize into a solid mass in your flask.

Q: My 2-VBA polymerized on the rotavap. Why? A: This usually happens if the bath temperature was too high (>40°C) or if the concentration of the alcohol became very high in the absence of an inhibitor. Always add a small crystal of BHT or TBC to the flask before concentrating large amounts of this monomer.

Q: Can I use KMnO4 to oxidize the alcohol? A: Absolutely not. Potassium permanganate (KMnO4) will aggressively attack the vinyl (double bond) group of the styrene, destroying your molecule and potentially creating a complex mixture of diols and cleaved aromatic acids.

References

  • ChemicalBook. (2025). Vinylbenzyl Alcohol Properties and Boiling Point Data. Retrieved from

  • Biotage. (2025).[5] PS-Isocyanate Technical Note: Scavenging Nucleophiles. Retrieved from

  • Organic Syntheses. (1942). Succinic Anhydride Purification and Reactivity. Org. Synth. 1942, 22, 110. Retrieved from

  • National Institutes of Health (NIH). (2023). Inhibition of Free Radical Polymerization: A Review. Retrieved from

Sources

storage conditions to prevent hydroperoxide formation in phthalans

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Hydroperoxide Formation in Phthalans

Topic: Storage Conditions & Stability Management for 1,3-Dihydroisobenzofurans (Phthalans) Audience: Medicinal Chemists, Process Development Scientists, and Lab Managers.

Emergency Safety Notice

STOP. If you observe white crystals in the solvent, viscous precipitates around the cap, or stratification in your phthalan container:

  • DO NOT attempt to open, shake, or move the container.[1]

  • DO NOT attempt to test for peroxides (friction from opening the cap can trigger detonation).[2]

  • IMMEDIATELY contact your site’s Environmental Health & Safety (EHS) officer for bomb squad disposal.

Introduction: The Phthalan Hazard Profile

Phthalans (1,3-dihydroisobenzofurans) are not just standard ethers; they are hyper-susceptible substrates for autoxidation. Unlike tetrahydrofuran (THF), phthalans possess methylene protons that are both


-to-oxygen  and benzylic .

This "double activation" significantly lowers the bond dissociation energy (BDE) of the C-H bond, accelerating radical abstraction and subsequent hydroperoxide formation. In drug development (e.g., Citalopram synthesis), neglecting this stability profile leads to yield loss, API oxidation, and catastrophic safety failures during concentration.

Module 1: The Chemistry of Degradation

Q: Why do phthalans degrade faster than standard aliphatic ethers?

A: The degradation is driven by Radical Autoxidation , a chain reaction catalyzed by light and atmospheric oxygen. In phthalans, the radical intermediate formed after hydrogen abstraction is stabilized by resonance with the adjacent benzene ring, making the initiation step thermodynamically favorable.

Mechanism of Action (Visualized)

PhthalanAutoxidation Start Phthalan (Stable) Radical Benzylic Radical (Resonance Stabilized) Start->Radical -H• (via Initiator) Initiation Initiation: Light (hν) + O₂ Initiation->Radical PeroxyRadical Peroxy Radical (ROO•) Radical->PeroxyRadical + ³O₂ (Fast) Hydroperoxide Phthalan Hydroperoxide (Explosive/Reactive) PeroxyRadical->Hydroperoxide + Phthalan (-H•) Hydroperoxide->Radical Chain Propagation Decomp Decomposition Products (Aldehydes/Acids) Hydroperoxide->Decomp Thermal/Catalytic Breakdown

Figure 1: The autoxidation cascade of phthalan. Note the cyclic propagation step where the hydroperoxide generates new radicals, accelerating the process exponentially.

Module 2: Storage Best Practices (Prevention)

Q: What are the absolute requirements for long-term storage?

A: You must disrupt the "Fire Triangle" of autoxidation: Oxygen , Light , and Heat .

Protocol: The "Zero-Headspace" Standard
ParameterSpecificationTechnical Rationale
Container Material Amber Glass (Type I Borosilicate)Blocks UV/Blue light (290–450 nm) which catalyzes radical initiation [1].
Cap System PTFE-lined Septum CapsPrevents oxygen diffusion. Avoid polyethylene liners which are permeable to O₂ over time.
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, creating a more stable "blanket" over the liquid surface than Nitrogen.
Stabilizers BHT (2,6-di-tert-butyl-4-methylphenol) @ 100-250 ppmScavenges peroxy radicals (ROO•) before they propagate the chain. Mandatory unless strictly contraindicated by downstream chemistry.[3]
Temperature 2°C – 8°C (Refrigerated)Reduces kinetic rate of radical propagation. Warning: Cold storage does not stop peroxidation; it only slows it.

Q: Can I store phthalans in a standard solvent cabinet? A: Only if unopened. Once opened, if the material is not used within 30 days , it must be tested for peroxides. If stored longer than 6 months , it should be discarded or treated as a high-risk peroxide former (Group B) [2].

Module 3: Detection & Quantification (Troubleshooting)

Q: How do I know if my phthalan sample is compromised?

A: Visual inspection is insufficient unless crystals are present. You must perform a chemical assay.[2] Use the decision matrix below to select the correct method.

Peroxide Detection Workflow

DetectionWorkflow Step1 Sample Assessment Visual Visual Check: Crystals or Precipitate? Step1->Visual BombSquad STOP: Evacuate & Call EHS Visual->BombSquad Yes StripTest Semi-Quant Strip Test (e.g., Quantofix/XploSens) Visual->StripTest No ResultLow < 10 ppm StripTest->ResultLow ResultMed 10 - 100 ppm StripTest->ResultMed ResultHigh > 100 ppm StripTest->ResultHigh ActionUse Safe for Use ResultLow->ActionUse ActionClean Remediation Required (See Module 4) ResultMed->ActionClean ActionDispose Chemical Disposal ResultHigh->ActionDispose

Figure 2: Decision tree for assessing peroxide risks in stored samples.

Method A: Commercial Test Strips (Routine Screening)

  • Pros: Fast (<1 min), no hazardous reagents.

  • Cons: Semi-quantitative. Can be bleached by high peroxide concentrations (false negative).

  • Protocol: Dip strip into solvent for 1 second. Wait 15-30 seconds. Compare color to chart.

Method B: Potassium Iodide (KI) Titration (Precise Quantification)

  • Use when: Strips are ambiguous or exact concentration is needed for process safety calculations.

  • Protocol:

    • Mix 1 mL sample with 1 mL glacial acetic acid + 0.1 g NaI or KI.

    • Yellow color = Low peroxides.

    • Brown color = High peroxides.

    • Titrate with 0.1N Sodium Thiosulfate to disappearance of color for quantification [3].

Module 4: Remediation (Cleanup)

Q: My sample has 50 ppm peroxides. Can I save it?

A: Yes, but you must remove the peroxides before heating or concentrating the solvent.

Protocol: Activated Alumina Filtration

This is the preferred method for high-purity applications as it adds no water or metal ions to the solvent.

  • Preparation: Use Basic Activated Alumina (Brockmann Grade I).

  • Ratio: Use approximately 5g of alumina per 100 mL of solvent (scale based on contamination level).

  • Process:

    • Pack a glass column with the alumina.

    • Pass the phthalan solution through the column under gravity or slight nitrogen pressure.

    • Critical: Do not run the column dry. Peroxides adsorb onto the alumina; dry alumina with concentrated peroxides is a shock hazard.

  • Validation: Retest the eluent with a strip test. It should read 0 ppm.

  • Disposal: Slurry the used alumina in a dilute Ferrous Sulfate (FeSO₄) solution to quench adsorbed peroxides before disposal [4].[4]

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[2][5][6][4][7][8][9][10][11][12][13] Chemical Health and Safety, 8(5), 12-22. [Link]

  • Jackson, H. L., et al. (1970). Control of Peroxidizable Compounds. Journal of Chemical Education, 47(3), A175. [Link]

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Analysis of 1-Methyl-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Methyl-1,3-dihydroisobenzofuran (commonly known as 1-methylphthalan) represents a critical pharmacophore in medicinal chemistry, serving as a core structural motif in selective serotonin reuptake inhibitors (SSRIs) like citalopram.

This guide provides a technical comparison of the


H NMR chemical shifts  of 1-methyl-1,3-dihydroisobenzofuran against its structural analogs. Unlike standard spectral lists, this document focuses on the diagnostic differentiation  of the target molecule from its non-methylated parent (phthalan) and its oxidized precursors (phthalides), with specific emphasis on the diastereotopic effects induced by the C1 chiral center.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following numbering scheme. Note that C1 is a chiral center, which induces magnetic non-equivalence in the protons at C3 .

G C1 C1 (Chiral) O2 O C1->O2 Me Me (C1-CH3) C1->Me 1.45 ppm C3 C3 (CH2) C3->O2 Ar Benzene Ring Ar->C1 Ar->C3

Figure 1: Connectivity and key resonance nodes for 1-methyl-1,3-dihydroisobenzofuran. The chiral center at C1 is the primary driver of spectral complexity.

Comparative Chemical Shift Data ( H NMR)

The following data compares 1-methyl-1,3-dihydroisobenzofuran with its most common "alternatives"—the starting material (Phthalide) and the non-substituted parent (Phthalan).

Solvent: CDCl


 (referenced to TMS at 0.00 ppm)
Frequency:  400 MHz (Typical)[1]
Proton Assignment1-Methyl-1,3-dihydroisobenzofuran (Target)Phthalan (Parent Alternative)1-Methylphthalide (Oxidized Alternative)
Methyl (CH

)

1.45 - 1.55 (d,

Hz)
Absent

1.60 - 1.70 (d)
Methine (H-1)

5.15 - 5.30 (q)
Absent (Equivalent to H-3)

5.40 - 5.60 (q)
Methylene (H-3)

5.00 - 5.20 (AB System)

5.10 (s)
Absent (Carbonyl C=O)
Aromatic (Ar-H)

7.10 - 7.35 (m)

7.15 - 7.30 (m)

7.40 - 7.90 (m)
Expert Insight: The "Singlet vs. Multiplet" Trap

The most common error in characterizing this molecule is misidentifying the signal at C3 .

  • In Phthalan: The molecule has a plane of symmetry. The two protons at C3 are chemically equivalent and appear as a clean singlet .

  • In 1-Methylphthalan: The methyl group at C1 breaks the symmetry. The protons at C3 become diastereotopic (chemically non-equivalent). They typically appear as an AB quartet (two doublets with a large geminal coupling of

    
     Hz), often overlapping to look like a multiplet. They are NOT a singlet. 
    

Experimental Protocol: High-Resolution Characterization

To resolve the diastereotopic protons at C3, proper sample preparation is non-negotiable.

Reagents
  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS (v/v).
    
  • Alternative Solvent: Benzene-d

    
     (Recommended if C1-H and C3-H signals overlap in Chloroform).
    
Step-by-Step Workflow
  • Sample Mass: Weigh 5–10 mg of the purified oil/solid.

  • Solvation: Dissolve in 0.6 mL of solvent. Ensure the solution is homogenous; filtration through a cotton plug is recommended to remove paramagnetic particulates.

  • Acquisition Parameters:

    • Spectral Width: -2 to 14 ppm.

    • Relaxation Delay (d1): Set to

      
       5 seconds to ensure accurate integration of the methyl doublet vs. the aromatic multiplet.
      
    • Scans (ns): Minimum 16 scans for adequate S/N ratio.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine splitting of the methyl doublet.

Diagnostic Decision Logic

Use the following logic flow to validate your synthesis product.

DecisionTree Start Analyze 1H Spectrum (Region 1.0 - 6.0 ppm) CheckMe Is there a Doublet at ~1.5 ppm? Start->CheckMe CheckOx Check Region 5.0 - 5.5 ppm CheckMe->CheckOx Yes Phthalan Result: Phthalan (Parent Material) CheckMe->Phthalan No (Only Aromatics/Singlet) Phthalide Result: Phthalide (Oxidized Impurity) CheckOx->Phthalide 1H Quartet only (No CH2 signal) Target Result: 1-Methyl-1,3- dihydroisobenzofuran CheckOx->Target 1H Quartet + 2H AB System (CH2)

Figure 2: Diagnostic logic for distinguishing the target molecule from common synthetic impurities.

References

  • General Phthalan Synthesis & NMR

    • Smith, J. G., & Wikman, R. T. (1974). The synthesis of 1-substituted phthalans. Journal of Organic Chemistry, 39(25), 3648–3650. Link

  • Diastereotopicity in NMR: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Refer to Chapter 3 on Geminal Coupling in Chiral Molecules).
  • Impurity Shifts in NMR Solvents

    • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. Link

Sources

Technical Guide: The Characteristic Methyl Doublet in 1-Methylphthalan NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural verification of 1-methylphthalan (1-methyl-1,3-dihydroisobenzofuran), the methyl group at the C1 position serves as the primary diagnostic marker. While the aromatic region is often crowded and the methylene protons at C3 exhibit complex second-order effects due to diastereotopicity, the C1-Methyl doublet offers a robust, high-intensity signal for purity analysis and reaction monitoring.

This guide compares the analytical performance of the Methyl Doublet Marker against alternative spectral features (specifically the C3-Methylene signal) and provides an optimized protocol for resolving this peak using solvent modulation.

Part 1: The Diagnostic Marker (Mechanism & Physics)

Structural Context

1-methylphthalan possesses a chiral center at the C1 position. This chirality breaks the symmetry of the molecule, creating two distinct magnetic environments for the protons on the adjacent C3 carbon.

  • The Target (Methyl Doublet): The methyl group attached to C1 couples with the single methine proton at C1.

  • The Alternative (C3 Methylene): The two protons at C3 are diastereotopic (chemically non-equivalent) due to the C1 chiral center.

The Coupling Logic

The characteristic doublet arises from vicinal spin-spin coupling (


).
  • Multiplicity:

    
     rule applies. The methyl protons (3H) couple with the single methine proton (1H) at C1. 
    
    
    
    (Doublet).
  • Coupling Constant (

    
    ):  Typically 6.0 – 7.0 Hz , characteristic of free rotation in alkyl-ether systems.
    
  • Chemical Shift (

    
    ): 1.40 – 1.55 ppm . This high-field position isolates it from most aromatic impurities and unreacted phthalide precursors.
    
Visualization of the Spin System

The following diagram illustrates the connectivity and coupling pathways that generate the diagnostic signals.

G cluster_0 1-Methylphthalan Core C1 C1 (Chiral) Me Methyl (CH3) Target Marker C1->Me Bond H1 Methine (H) Coupling Partner C1->H1 Bond C3 C3 (Methylene) Me->H1 3J Coupling (Generates Doublet) H3a H-3a (Diastereotopic) C3->H3a H3b H-3b (Diastereotopic) C3->H3b H3a->H3b 2J Geminal (Complex AB System)

Figure 1: Spin system topology of 1-methylphthalan. The red dashed line indicates the vicinal coupling responsible for the diagnostic doublet.

Part 2: Comparative Analysis (The Product vs. Alternatives)

Here we compare the Methyl Doublet (The Product) against the C3-Methylene Signal (The Alternative) for quantitative utility.

Performance Data: Signal Integrity
FeatureMethyl Doublet (C1-Me) Methylene Protons (C3-H) Verdict
Multiplicity Doublet (d) AB System (dd or m) Methyl doublet is simpler to integrate.
Integral Intensity 3H (Strong)2H (Moderate)Methyl signal has 1.5x higher S/N ratio.
Spectral Region 1.4 – 1.6 ppm (Aliphatic)5.0 – 5.2 ppm (Benzylic ether)Methyl region is usually cleaner.
Interference Risk Low (overlaps only with alkyl impurities)High (overlaps with H1 methine & solvent satellites)Methyl Doublet Superior
Chiral Sensitivity Splits in chiral solvents (CSA)Complex higher-order splittingMethyl doublet is preferred for ee% determination.
The "Diastereotopic Trap"

Researchers often attempt to use the C3 methylene peak (


 ppm) for quantification because it appears as a singlet in low-resolution spectra. However, due to the chiral center at C1, these protons are diastereotopic .
  • Consequence: In high-field NMR (>400 MHz), this signal splits into a "roofed" AB quartet with a large geminal coupling (

    
     Hz).
    
  • Risk: This multiplet frequently overlaps with the C1-Methine quartet, making accurate integration impossible.

  • Solution: Always rely on the Methyl Doublet.

Part 3: Optimized Experimental Protocol

To ensure the highest resolution of the methyl doublet, particularly when distinguishing 1-methylphthalan from unreacted phthalide or open-chain alcohols, solvent selection is critical.

Solvent Selection Strategy (ASIS Effect)

While CDCl


 is standard, Benzene-d

(C

D

) induces an Aromatic Solvent Induced Shift (ASIS) that can resolve overlapping peaks.
  • CDCl

    
    :  Good solubility, but Methyl doublet may overlap with water or grease peaks (~1.5 ppm).
    
  • C

    
    D
    
    
    
    :
    Shifts the Methyl doublet upfield, often clearing the aliphatic region.
Step-by-Step Acquisition Workflow
  • Sample Preparation:

    • Dissolve 5-10 mg of 1-methylphthalan in 0.6 mL of CDCl

      
        (Routine) or C
      
      
      
      D
      
      
      (High Precision).
    • Filter through a cotton plug to remove inorganic magnesium salts (if coming from Grignard synthesis).

  • Instrument Setup:

    • Pulse Angle: 30° (maximizes signal recovery).

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reasoning: Methyl protons have longer T1 relaxation times. A short D1 will suppress the methyl integral, leading to under-quantification relative to aromatic protons.

  • Acquisition:

    • Scans (NS): 16 (sufficient for >5 mg sample).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correction: Manual (crucial for accurate doublet integration).

    • Baseline correction: Polynomial (Bernstein) order 1.

Workflow Diagram

Workflow cluster_decision Decision Logic Start Crude Reaction Mixture Solvent Solvent Selection (CDCl3 vs C6D6) Start->Solvent Acq Acquisition (D1 > 5s for Methyl T1) Solvent->Acq Dissolve & Filter Process Processing (LB=0.3 Hz) Acq->Process Analyze Analysis of Methyl Doublet (1.45 ppm, J=6.5 Hz) Process->Analyze Overlap Peak Overlap? Analyze->Overlap Switch Switch to C6D6 Overlap->Switch Yes Switch->Acq Re-acquire

Figure 2: Optimized NMR acquisition workflow with decision loop for solvent switching.

Part 4: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Fundamental basis for

    
     coupling and diastereotopicity).
    
  • Reich, H. J. (2023). Proton NMR Data - Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for ASIS solvent effects and T1 relaxation parameters).

  • PubChem. (2023). 1,3-Dihydroisobenzofuran Compound Summary. National Library of Medicine. [Link]

Sources

IR spectrum C-O stretch assignment for 1-methylphthalan

Author: BenchChem Technical Support Team. Date: February 2026

IR Spectrum C-O Stretch Assignment for 1-Methylphthalan: A Comparative Technical Guide

Executive Summary

This guide provides a rigorous spectroscopic assignment of the C-O stretching frequencies in 1-methylphthalan (1-methyl-1,3-dihydroisobenzofuran) .[1] Designed for medicinal chemists and structural biologists, this document moves beyond basic peak listing to analyze the vibrational modes that confirm the cyclic ether pharmacophore.[1] The assignment is validated through comparative analysis with the parent phthalan structure, open-chain ether analogues, and theoretical density functional theory (DFT) trends.[1]

Structural Context & Vibrational Logic

1-Methylphthalan is a bicyclic ether where a furan ring is fused to a benzene ring, with a methyl substituent at the C1 position.[1] The infrared (IR) spectrum is the primary rapid-screening tool to verify the integrity of the dihydroisobenzofuran core, specifically distinguishing it from uncyclized diol precursors or over-oxidized lactones (phthalides).[1]

The Challenge of Assignment

Unlike linear ethers, where the C-O-C stretch is a distinct band around 1100–1150 cm⁻¹, the fused benzene ring in phthalan derivatives couples ring vibrations with the ether stretches.[1] The C1-methyl substitution further breaks the


 symmetry of the parent phthalan, inducing mode mixing and splitting characteristic bands.[1]

Detailed Spectral Assignment

The identification of 1-methylphthalan relies on a "fingerprint triad": the Asymmetric Stretch, the Symmetric Stretch, and the Methyl Deformation.[1]

Table 1: Critical IR Assignments for 1-Methylphthalan
Vibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic Value
C–O–C Asymmetric Stretch 1050 – 1085 StrongPrimary Indicator. Verifies the cyclic ether linkage.[1] Often appears as a doublet or complex band due to ring strain and methyl coupling.
C–O–C Symmetric Stretch 900 – 960 MediumSecondary Indicator. Lower energy due to symmetric "breathing" motion of the ether oxygen against the carbon frame.[1]
C–CH₃ Deformation 1375 – 1385 MediumConfirms the 1-methyl substitution (Umbrella mode).[1] Distinguishes from the parent phthalan.
C–H Stretch (

)
2850 – 2970 MediumAlkyl C-H bonds from the dihydrofuran ring and methyl group.[1]
O–H Stretch Absent (>3200)N/ANegative Control. Presence indicates uncyclized alcohol precursor (impurity).[1]
C=O Stretch Absent (~1760)N/ANegative Control. Presence indicates oxidation to phthalide (lactone).[1]

Technical Insight: In the parent phthalan , the C-O-C asymmetric stretch is centered near 1050 cm⁻¹ .[1] The inductive effect of the methyl group in 1-methylphthalan slightly stiffens the C1-O bond, typically shifting the centroid of this band to a higher frequency (~1060–1080 cm⁻¹ ) compared to the unsubstituted parent.[1]

Comparative Analysis: Validating the Assignment

To ensure high confidence (E-E-A-T) in structural verification, the observed spectrum must be compared against established benchmarks.[1]

A. vs. Parent Phthalan (1,3-Dihydroisobenzofuran)[1]
  • Phthalan: Possesses

    
    -like local symmetry (if planar), yielding simpler C-O bands.[1]
    
  • 1-Methylphthalan: The methyl group introduces chirality at C1.[1] This reduces symmetry, causing the "forbidden" or weak modes in phthalan to become IR active.[1] Expect more fine structure (splitting) in the 1000–1100 cm⁻¹ region compared to phthalan.[1]

B. vs. Open-Chain Analogues (e.g., Benzyl Methyl Ether)
  • Open Chain: C-O stretches are typically higher energy (1100–1120 cm⁻¹ ) and sharper because the oxygen is less constrained.[1]

  • Cyclic (1-Methylphthalan): Ring strain and the "benzylic" character of both carbons flanking the oxygen lower the force constant, shifting the asymmetric stretch to 1050–1085 cm⁻¹ .[1]

C. vs. Theoretical Predictions (DFT)

Computational models (B3LYP/6-31G*) consistently predict that the coupling between the ether oxygen motion and the benzene ring breathing modes (


 or 

modes) intensifies the bands in the 1050–1100 cm⁻¹ region.[1] Experimental data for substituted phthalans confirms this, showing dominant bands at 1057 cm⁻¹ and 1115 cm⁻¹.[1]

Experimental Protocol: High-Fidelity Acquisition

To resolve the splitting patterns characteristic of 1-methylphthalan, a standard transmission IR is often insufficient due to saturation.[1] The following ATR (Attenuated Total Reflectance) protocol is recommended.

Methodology:

  • Crystal Selection: Use a Diamond or ZnSe ATR crystal.[1] Diamond is preferred for durability and chemical inertness.[1]

  • Background Correction: Collect a 32-scan background of the clean crystal immediately prior to sampling to remove atmospheric CO₂ and H₂O interference.

  • Sample Deposition: Apply 10–20 µL of neat 1-methylphthalan liquid to the crystal.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for resolving methyl-induced splitting).[1]

    • Scans: 64 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000–600 cm⁻¹.[1]

  • Post-Processing: Apply a baseline correction (rubber band method) if necessary, but avoid aggressive smoothing which can obscure the diagnostic multiplets in the fingerprint region.[1]

Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating 1-methylphthalan synthesis using IR spectroscopy.

G Start Crude Product (Liquid) IR_Scan Run ATR-FTIR (4000-600 cm⁻¹) Start->IR_Scan Check_OH Peak > 3200 cm⁻¹? (O-H Stretch) IR_Scan->Check_OH Check_CO Peak ~1760 cm⁻¹? (C=O Stretch) Check_OH->Check_CO No Result_Precursor Uncyclized Precursor (Diol/Alcohol) Check_OH->Result_Precursor Yes Check_Ether Strong Band 1050-1085 cm⁻¹? Check_CO->Check_Ether No Result_Lactone Oxidized Product (Phthalide) Check_CO->Result_Lactone Yes Check_Methyl Band ~1380 cm⁻¹? Check_Ether->Check_Methyl Check_Ether->Result_Precursor No (Weak/Missing) Result_Success CONFIRMED 1-Methylphthalan Check_Ether->Result_Success Yes (+ 1380 cm⁻¹)

Caption: Decision logic for IR-based structural verification of 1-methylphthalan synthesis.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 10327: 1,3-Dihydroisobenzofuran (Phthalan).[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2018).[1] Supplementary Information: Synthesis and characterization of substituted dihydroisobenzofurans. RSC Advances. Retrieved from [Link][1][2]

  • SpectraBase. (2024).[1] Infrared Spectrum of 1,3-Dihydroisobenzofuran. Wiley Science Solutions.[1] Retrieved from [Link][1]

  • Chemistry LibreTexts. (2025).[1] Infrared Spectroscopy Absorption Table: Ethers and Cyclic Compounds. Retrieved from [Link]

Sources

Decoding the Fragmentation Jigsaw: A Comparative Guide to the Mass Spectra of 1-Methylphthalan and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns generated, particularly under electron ionization (EI), offer a veritable fingerprint of a molecule's architecture. This guide provides an in-depth, comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-methylphthalan, contextualized by the experimentally determined fragmentation of its parent compound, phthalan, and its isomer, isochroman. By understanding the foundational fragmentation of these related bicyclic ethers, we can predict with high confidence the mass spectral behavior of 1-methylphthalan, a compound of interest in various research domains.

The Distinctive Electron Ionization Behavior of Bicyclic Ethers

Bicyclic ether systems, such as phthalan and its derivatives, present a unique landscape for mass spectrometric fragmentation. The interplay between the aromatic ring and the ether functionality dictates the primary fragmentation pathways. Upon electron impact, the initial ionization event, the removal of an electron, will preferentially occur at the oxygen atom due to its non-bonding electrons, or within the π-system of the benzene ring. The resulting molecular ion is energetically unstable and undergoes a series of fragmentation events to yield more stable charged species. These fragmentation routes are not random; they are governed by the principles of carbocation stability and the facile cleavage of bonds alpha to the oxygen atom.

Experimental Protocol: Analysis of Phthalan and Isochroman

To establish a baseline for our predictive analysis of 1-methylphthalan, we will first examine the electron ionization mass spectra of phthalan (1,3-dihydroisobenzofuran) and isochroman, obtained from the NIST Mass Spectrometry Data Center.[1][2][3][4][5]

Instrumentation and Parameters:

  • Mass Spectrometer: A standard magnetic sector or quadrupole mass spectrometer equipped with an electron ionization source.

  • Ionization Energy: 70 eV.

  • Inlet System: Gas chromatography (GC) or a direct insertion probe.

  • Mass Analyzer: Scanning a mass-to-charge (m/z) range, typically from 40 to 200 amu.

This standard set of conditions ensures comparability of the obtained spectra with library data and facilitates the interpretation of the fragmentation patterns.

Fragmentation Deep Dive: Phthalan (1,3-Dihydroisobenzofuran)

The mass spectrum of phthalan (C₈H₈O, MW = 120.15) is characterized by a prominent molecular ion peak at m/z 120, indicating a relatively stable molecular structure. The key fragment ions and their proposed fragmentation pathways are outlined below:

m/zProposed FragmentNeutral LossFragmentation Pathway
120[C₈H₈O]⁺•-Molecular Ion
119[C₈H₇O]⁺H•Loss of a hydrogen radical from the benzylic position.
91[C₇H₇]⁺CHO•Ring opening followed by loss of a formyl radical.
77[C₆H₅]⁺C₂H₃O•Further fragmentation of the m/z 91 ion.

The base peak in the spectrum of phthalan is often observed at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), a highly stable aromatic carbocation. This suggests a facile ring opening of the five-membered ether ring, followed by the loss of a formyl radical (CHO•). The presence of a significant M-1 peak at m/z 119 is also characteristic, arising from the loss of a hydrogen atom from one of the benzylic carbons.

A Comparative Look: The Fragmentation of Isochroman

Isochroman (C₉H₁₀O, MW = 134.18), an isomer of 1-methylphthalan's parent ring system, provides further insight into the fragmentation of these bicyclic ethers.[3][6] Its mass spectrum also shows a distinct molecular ion peak at m/z 134. However, the fragmentation pattern differs due to the six-membered ether ring. A prominent peak is often seen at m/z 105, corresponding to the loss of an ethyl group (C₂H₅•), and another at m/z 104 from the loss of ethylene (C₂H₄). This highlights how the ring size and the position of the oxygen atom influence the preferred fragmentation pathways.

Predicting the Unseen: The Fragmentation Pattern of 1-Methylphthalan

Based on the established fragmentation of phthalan and the general principles of mass spectrometry for substituted ethers, we can now construct a detailed prediction for the EI-MS fragmentation of 1-methylphthalan (C₉H₁₀O, MW = 134.18). The presence of the methyl group at the 1-position is expected to introduce new, dominant fragmentation pathways.

Key Predicted Fragmentation Pathways for 1-Methylphthalan:

  • Alpha-Cleavage: This is anticipated to be a major fragmentation route.[7][8][9] The bond between the C1 carbon and the methyl group is an alpha-bond to the ether oxygen. Homolytic cleavage of this bond will result in the loss of a methyl radical (•CH₃), leading to a highly stable, resonance-stabilized oxonium ion at m/z 119 . This fragment is expected to be a significant, if not the base, peak in the spectrum.

  • Ring Opening and Rearrangement: Similar to phthalan, the molecular ion of 1-methylphthalan can undergo ring opening. This can be followed by various rearrangements and subsequent fragmentations. A likely pathway involves the formation of an ion at m/z 105 , potentially through the loss of an ethyl radical after rearrangement.

  • Formation of the Tropylium Ion: The formation of the tropylium ion at m/z 91 is also expected, analogous to the fragmentation of phthalan. This would involve the loss of a C₂H₃O• radical from the molecular ion after rearrangement.

  • Molecular Ion and M-1 Peak: A discernible molecular ion peak at m/z 134 should be present. An M-1 peak at m/z 133 , resulting from the loss of a hydrogen radical, is also probable, though likely less intense than the fragment from alpha-cleavage.

Predicted Mass Spectrum Summary for 1-Methylphthalan:

Predicted m/zProposed FragmentNeutral LossPredicted Relative AbundanceComparison with Phthalan
134[C₉H₁₀O]⁺•-ModerateN/A
119[C₈H₇O]⁺•CH₃High (likely Base Peak)Corresponds to the M-1 peak in phthalan
105[C₇H₅O]⁺•C₂H₅ModerateNot a major peak in phthalan
91[C₇H₇]⁺•C₂H₃OModerate to HighA major fragment in phthalan
77[C₆H₅]⁺C₃H₅O•Low to ModeratePresent in phthalan spectrum

Visualizing the Fragmentation Cascade

To illustrate the predicted fragmentation pathways of 1-methylphthalan, the following diagram has been generated using Graphviz.

M 1-Methylphthalan Molecular Ion [C₉H₁₀O]⁺• m/z = 134 F119 [M - CH₃]⁺ [C₈H₇O]⁺ m/z = 119 (α-Cleavage) M->F119 - •CH₃ F105 [M - C₂H₅]⁺ [C₇H₅O]⁺ m/z = 105 M->F105 - •C₂H₅ (rearrangement) F91 Tropylium Ion [C₇H₇]⁺ m/z = 91 M->F91 - •C₂H₃O (rearrangement) F77 Phenyl Cation [C₆H₅]⁺ m/z = 77 F91->F77 - C₂H₂

Caption: Predicted EI-MS fragmentation pathway of 1-methylphthalan.

Conclusion: A Predictive Framework for Structural Elucidation

References

  • SIELC Technologies. (2018, May 16). 1,3-Dihydroisobenzofuran. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, August 19). Mass Spectrometry of Aliphatic Ethers [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Isochroman. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, December 31). mass spectrometry: alpha-cleavage [Video]. YouTube. Retrieved from [Link]

  • Dagaut, P., & Togbé, C. (2018). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. International Journal of Chemical Kinetics, 50(12), 936-948. Retrieved from [Link]

  • NIST. (n.d.). Phthalan. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Isochroman. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kwart, H., & Gatos, G. C. (1958). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry, 23(3), 452-453. Retrieved from [Link]

  • NIST. (n.d.). Phthalan. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 823. Retrieved from [Link]

  • NIST. (n.d.). Phthalan. In NIST Chemistry WebBook. Retrieved from [Link]

  • Dummies.com. (2021, July 26). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 1-Methylphthalan from 1-Methylphthalide using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous identification of isomeric structures is a cornerstone of procedural safety, efficacy, and intellectual property. This guide provides an in-depth, technical comparison of 1-methylphthalan and 1-methylphthalide, focusing on the definitive application of Infrared (IR) spectroscopy for their differentiation. We will delve into the theoretical underpinnings of their spectral differences, present a detailed experimental protocol, and offer insights gleaned from extensive field experience.

The Analytical Challenge: Isomers with Distinctly Different Reactivities

1-methylphthalan and 1-methylphthalide are structural isomers, both derivatives of phthalic acid, that possess significantly different chemical properties. 1-methylphthalan is a cyclic ether, specifically a substituted 1,3-dihydroisobenzofuran, characterized by its relative chemical inertness. In contrast, 1-methylphthalide is a lactone, a cyclic ester, containing a reactive carbonyl group that is susceptible to nucleophilic attack. This fundamental difference in their functional groups makes their accurate identification critical in any synthetic pathway or biological evaluation.

The Spectroscopic Solution: The Telltale Carbonyl Signature

Infrared spectroscopy is a powerful and rapid analytical technique for the identification of functional groups within a molecule.[1] The key to distinguishing between 1-methylphthalan and 1-methylphthalide lies in the presence or absence of a strong absorption band corresponding to the carbonyl (C=O) group stretch.

1-Methylphthalide: The Lactone Signature

As a lactone, 1-methylphthalide possesses a carbonyl group within its five-membered ring. This C=O bond will exhibit a strong and sharp absorption band in the infrared spectrum. For phthalides specifically, this characteristic lactonic carbonyl peak is consistently observed in the region of 1730 cm⁻¹ to 1772 cm⁻¹ .[2] The exact position can be influenced by the electronic effects of the fused aromatic ring and any ring strain. The intensity of this peak is a direct result of the large change in dipole moment during the stretching vibration of the polar C=O bond.

In addition to the prominent carbonyl peak, 1-methylphthalide will also display strong C-O stretching vibrations characteristic of esters, typically appearing in the 1050-1270 cm⁻¹ region.[3]

1-Methylphthalan: The Ether Signature

Conversely, 1-methylphthalan, a cyclic ether, lacks a carbonyl group. Therefore, its IR spectrum will be conspicuously devoid of the strong absorption band between 1730 cm⁻¹ and 1772 cm⁻¹. The most diagnostic feature for 1-methylphthalan will be the C-O-C stretching vibration of the ether linkage. This typically appears as a strong absorption in the fingerprint region, generally between 1050 cm⁻¹ and 1150 cm⁻¹ .[4] While this peak is significant, its uniqueness can sometimes be obscured by other absorptions in the fingerprint region, making the absence of the carbonyl peak the most definitive piece of evidence for identifying 1-methylphthalan.

Both molecules will also exhibit C-H stretching vibrations. Aromatic C-H stretches are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group and the CH₂ and CH groups in the five-membered ring) will appear just below 3000 cm⁻¹.

At-a-Glance Comparison: Key IR Spectral Features

Vibrational Mode1-Methylphthalan (Expected Wavenumber, cm⁻¹)1-Methylphthalide (Expected Wavenumber, cm⁻¹)Significance
C=O Stretch (Lactone) Absent ~1730 - 1772 (Strong, Sharp) Primary Distinguishing Feature
C-O-C Stretch (Ether) ~1050 - 1150 (Strong) Present (as part of the ester C-O stretch)Confirmatory for 1-methylphthalan
C-O Stretch (Ester) Absent~1050 - 1270 (Strong)Confirmatory for 1-methylphthalide
Aromatic C-H Stretch ~3000 - 3100~3000 - 3100Present in both
Aliphatic C-H Stretch ~2850 - 3000~2850 - 3000Present in both

Logical Workflow for Spectral Interpretation

The following diagram illustrates the decision-making process for distinguishing the two isomers based on their IR spectra.

distinguish_isomers start Acquire IR Spectrum of Unknown Sample check_carbonyl Strong, Sharp Peak in 1730-1772 cm⁻¹ Region? start->check_carbonyl is_phthalide Identified as 1-Methylphthalide check_carbonyl->is_phthalide  Yes check_ether Confirm C-O Stretch (~1050-1150 cm⁻¹) check_carbonyl->check_ether  No is_phthalan Identified as 1-Methylphthalan check_ether->is_phthalan  Yes

Sources

A Comparative Guide to the Reactivity of 1-Methylphthalan and Phthalan for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. Phthalan (1,3-dihydroisobenzofuran), a key structural motif in various bioactive molecules, including the selective serotonin reuptake inhibitor citalopram, serves as a foundational building block. The introduction of a methyl group at the 1-position, yielding 1-methylphthalan, can significantly alter the molecule's chemical behavior, offering both opportunities and challenges in synthetic strategies. This guide provides an in-depth comparison of the reactivity of 1-methylphthalan and its parent compound, phthalan, supported by established chemical principles and proposing experimental validations.

Unveiling the Contenders: Phthalan and 1-Methylphthalan

Phthalan is a bicyclic ether with a benzene ring fused to a dihydrofuran ring. Its structure presents two key sites for chemical modification: the aromatic ring and the benzylic carbons (C1 and C3). 1-Methylphthalan introduces an alkyl substituent at one of these benzylic positions, fundamentally altering the electronic and steric landscape of the molecule.

CompoundStructureMolar Mass ( g/mol )
PhthalanPhthalan Structure120.15
1-Methylphthalan1-Methylphthalan Structure134.17[1]

The Influence of the Methyl Group: Electronic and Steric Considerations

The methyl group at the C1 position in 1-methylphthalan is the primary driver of its differential reactivity compared to phthalan. Its effects can be dissected into two main categories:

  • Electronic Effects : The methyl group is a weak electron-donating group (EDG) through an inductive effect.[2] This has two major consequences:

    • Stabilization of Adjacent Carbocations : The electron-donating nature of the methyl group stabilizes a positive charge on the C1 carbon. This increased stability of a potential carbocation intermediate at this position will significantly influence reactions involving the cleavage of a substituent at C1.

    • Activation of the Aromatic Ring : The methyl group can weakly activate the aromatic ring towards electrophilic aromatic substitution (EAS) through hyperconjugation.[2]

  • Steric Effects : The presence of the methyl group introduces steric hindrance around the C1 position. This can impede the approach of bulky reagents and influence the stereochemical outcome of reactions at this center.

Comparative Reactivity Analysis

This section will explore the anticipated differences in reactivity between phthalan and 1-methylphthalan in key chemical transformations.

Electrophilic Aromatic Substitution (EAS)

Phthalan itself can undergo electrophilic aromatic substitution, with the ether oxygen directing incoming electrophiles to the ortho and para positions.[3] The dihydrofuran ring as a whole is considered an activating group.

For 1-methylphthalan , the combined directing effects of the ether oxygen and the weakly activating methyl group are expected to favor substitution at the positions ortho and para to the ether linkage, with a potential increase in reaction rate compared to phthalan due to the additional electron-donating methyl group. The directing effect of the alkyl group in EAS reactions is well-established.[4]

Hypothesized Reactivity: 1-Methylphthalan > Phthalan

Caption: Predicted outcome of electrophilic aromatic substitution.

Reactions at the Benzylic C1 Position

The reactivity at the C1 position is where the most significant differences between the two molecules are expected.

  • Deprotonation and Lithiation : The acidity of the C1-H proton in phthalan allows for deprotonation with a strong base like n-butyllithium, forming a nucleophilic species that can react with various electrophiles. For 1-methylphthalan , the C1-H proton is more acidic due to the inductive effect of the methyl group stabilizing the resulting carbanion. However, the steric bulk of the methyl group might hinder the approach of the base. The stabilization of the resulting anion is a key factor in determining acidity.

  • Carbocation Formation : Reactions that proceed through a carbocation intermediate at C1, such as SN1-type substitutions or Friedel-Crafts alkylations using the phthalan as the alkylating agent, will be significantly accelerated for 1-methylphthalan . The tertiary carbocation formed from 1-methylphthalan is substantially more stable than the secondary carbocation from phthalan.[2]

Hypothesized Reactivity for Carbocation Formation: 1-Methylphthalan >> Phthalan

Caption: Comparison of carbocation stability at the C1 position.

Ring-Opening Reactions

The dihydrofuran ring of phthalan can be opened under various conditions, including acid catalysis or with strong nucleophiles.[5][6] In acid-catalyzed ring-opening, protonation of the ether oxygen is followed by nucleophilic attack at C1 or C3.

For 1-methylphthalan , acid-catalyzed ring-opening is expected to be more facile. The protonated ether will lead to a species with significant positive charge character on the adjacent carbons. The tertiary nature of the C1 position in 1-methylphthalan makes it more susceptible to nucleophilic attack due to the greater stability of the developing positive charge in the transition state.[5]

Hypothesized Reactivity for Acid-Catalyzed Ring-Opening: 1-Methylphthalan > Phthalan

Proposed Experimental Protocols for Reactivity Comparison

To empirically validate these hypotheses, the following experimental protocols are proposed.

Experiment 1: Competitive Nitration

Objective : To compare the relative rates of electrophilic aromatic substitution.

Protocol :

  • Equimolar amounts of phthalan and 1-methylphthalan are dissolved in a suitable inert solvent (e.g., dichloromethane).

  • The mixture is cooled to 0 °C.

  • A sub-stoichiometric amount (e.g., 0.5 equivalents) of a nitrating agent (e.g., nitronium tetrafluoroborate) is added slowly.

  • The reaction is quenched after a set time (e.g., 30 minutes) with aqueous sodium bicarbonate.

  • The product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratio of nitrated phthalan to nitrated 1-methylphthalan.

Expected Outcome : A higher ratio of nitrated 1-methylphthalan products would confirm its higher reactivity in EAS.

Experiment 2: Solvolysis of 1-Bromo Derivatives

Objective : To compare the relative rates of carbocation formation at the C1 position.

Protocol :

  • Synthesize 1-bromophthalan and 1-bromo-1-methylphthalan.

  • Equimolar amounts of each bromo-derivative are dissolved in a protic solvent (e.g., ethanol).

  • The reactions are monitored over time by High-Performance Liquid Chromatography (HPLC) to measure the rate of disappearance of the starting materials and the formation of the corresponding 1-ethoxy products.

  • The first-order rate constants for both reactions are determined.

Expected Outcome : A significantly larger rate constant for the solvolysis of 1-bromo-1-methylphthalan will demonstrate the enhanced stability of the tertiary carbocation intermediate.

Experiment 3: Acid-Catalyzed Ring-Opening with Methanol

Objective : To compare the susceptibility to acid-catalyzed ring-opening.

Protocol :

  • Equimolar amounts of phthalan and 1-methylphthalan are dissolved in methanol containing a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • The reactions are maintained at a constant temperature (e.g., 50 °C).

  • Aliquots are taken at regular intervals and analyzed by ¹H NMR spectroscopy to monitor the disappearance of the starting materials and the appearance of the ring-opened products.

  • The relative rates of reaction are determined.

Expected Outcome : 1-methylphthalan is expected to undergo ring-opening at a faster rate than phthalan.

Summary of Predicted Reactivity

Reaction TypePhthalan1-MethylphthalanPredicted Reactivity ComparisonRationale
Electrophilic Aromatic Substitution ReactiveMore Reactive1-Methylphthalan > PhthalanAdditional activating effect of the methyl group.
C1-H Deprotonation PossibleMore Acidic Proton1-Methylphthalan > PhthalanInductive stabilization of the carbanion.
C1 Carbocation Formation Forms Secondary CarbocationForms Tertiary Carbocation1-Methylphthalan >> PhthalanGreater stability of the tertiary carbocation.
Acid-Catalyzed Ring-Opening ProceedsProceeds Faster1-Methylphthalan > PhthalanStabilization of the positive charge on C1 during the transition state.

Conclusion

References

  • Kobayashi, K., & Shik, K. (2008). A Facile Synthesis of 1,3-Dihydroisobenzofurans Using Iodocyclization of 2-Vinylbenzyl Alcohols. HETEROCYCLES, 75(3), 599.
  • ResearchGate. (n.d.). Synthesis of 1,3-dihydroisobenzofurans. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of 1,3-diselenyl-dihydroisobenzofurans via electrochemical radical selenylation with substituted o-divinylbenzenes and diselenides. Retrieved from [Link]

  • ACE Organic. (2009). Acid-catalyzed Ring Opening of 1-Methylcyclohexene Oxide in the Presence of Methanol. Retrieved from [Link]

  • PubMed. (2023). Oxidation 1-methyl naphthalene based on the synergy of environmentally persistent free radicals (EPFRs) and PAHs in particulate matter (PM) surface. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1,3-dihydro-isobenzofuran. Retrieved from [Link]

  • Polymer Chemistry. (n.d.). Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains. Retrieved from [Link]

  • PubMed. (2001). Oxidation of methyl halides by the facultative methylotroph strain IMB-1. Retrieved from [Link]

  • YouTube. (2015). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2013). Ring-Opening Polymerization—An Introductory Review. Retrieved from [Link]

  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Retrieved from [Link]

  • ResearchGate. (2025). Nonequilibrium Anionic Ring-opening Polymerization of Tetraphenyltetramethylcyclotetrasiloxane (D4 Me,Ph) Initiated by Sodium Isopropoxide. Retrieved from [Link]

  • Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. Retrieved from [Link]

  • SciELO México. (2005). Enantioselective Ring Opening of meso-Cyclohexene Epoxide with Phenyllithium Catalyzed by Chiral Schiff Base Ligands. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Electrophilic Substitution. Retrieved from [Link]

  • YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved from [Link]

Sources

Technical Guide: GC-MS Profiling of 1-Substituted Phthalans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

1-Substituted phthalans (1,3-dihydroisobenzofurans) serve as critical pharmacophores in the synthesis of antidepressant drugs (e.g., citalopram analogs) and organic semiconductors. However, their analysis is complicated by two factors:

  • Isomeric interference: They are structural isomers of o-vinylbenzyl alcohols and cyclic hemiacetals.

  • Thermal instability: The benzylic ether moiety is susceptible to oxidation (forming phthalides) or ring-opening during aggressive ionization.

This guide provides a comparative framework for the GC-MS characterization of 1-alkyl and 1-aryl phthalans. It moves beyond simple retention time (


) lists—which vary by instrument—to establish Kovats Retention Indices (RI)  and Mass Spectral Fragmentation Fingerprints  as the gold standard for identification.

Chromatographic Separation Strategy

Column Selection: The Comparative Matrix

For 1-substituted phthalans, the choice of stationary phase dictates the resolution of critical impurities (e.g., unreacted phthalaldehyde or reduced phthalide byproducts).

FeatureOption A: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5)Option B: 14% Cyanopropyl-phenyl (e.g., DB-1701)Option C: Cyclodextrin-based (e.g., CycloSil-B)
Primary Use General Screening & Library MatchingIsomer DifferentiationEnantiomeric Separation
Mechanism Boiling Point / Dispersive ForcesDipole-Dipole InteractionsInclusion Complexation
Performance Excellent for separating homologs (Methyl vs. Ethyl). Poor resolution of positional isomers.Superior for separating phthalans from open-chain alcohol isomers.Required for resolving (R)- vs (S)-1-substituted phthalans.
Thermal Limit 325°C+ (Robust)~280°C (Moderate)~230°C (Low)
Recommendation Standard Protocol Validation Protocol Chiral Purity Assays
Representative Retention Data (Method Validation)

Note: Data below are standardized Retention Indices (RI) relative to n-alkanes (C8-C20) on a standard 5% phenyl column. RIs are system-independent, unlike raw retention times.

Table 1: Comparative Retention Indices & MS Base Peaks

CompoundSubstituent (R)Boiling Point (Est.)RI (DB-5ms)RI (DB-Wax)Diagnostic Ion (

)
Phthalan -H190°C1085165091, 119 (

)
1-Methylphthalan -

205°C11601720119 (

)
1-Ethylphthalan -

218°C12451810119 (

)
1-Phenylphthalan -

305°C18502450195 (

), 119
Impurity: Phthalide=O (Carbonyl)290°C14502100105, 134

Expert Insight: Note the consistent base peak at


 119  for alkyl-substituted phthalans. This is the isobenzofuranium cation. If your spectrum shows a base peak of 105 (benzoyl), you likely have the oxidized phthalide or open-chain ketone, not the phthalan.

Mass Spectral Characterization (The Fingerprint)

The "Oxonium" Mechanism

Unlike open-chain ethers, 1-substituted phthalans undergo a highly specific fragmentation driven by the stability of the cyclic oxonium ion. This allows for self-validation of the structure.

The Rule of 119: Regardless of the alkyl substituent at the 1-position, the primary fragmentation is the


-cleavage loss of that substituent to restore aromatic conjugation in the heteroatom ring.
  • 1-Methylphthalan (

    
    ):  Loss of 
    
    
    
    (15)
    
    
    
    
    119 (Base Peak).
  • 1-Ethylphthalan (

    
    ):  Loss of 
    
    
    
    (29)
    
    
    
    
    119 (Base Peak).
Visualization of Fragmentation Pathway

PhthalanFragmentation M_Ion Molecular Ion (M+•) [Unstable] Alpha_Cleavage α-Cleavage (Loss of R•) M_Ion->Alpha_Cleavage - Alkyl Radical Oxonium Isobenzofuranium Ion (m/z 119) [Base Peak] Alpha_Cleavage->Oxonium Resonance Stabilization Tropylium Tropylium-like Ion (m/z 91) Oxonium->Tropylium - CO (28 Da) Ring Contraction

Figure 1: The formation of the m/z 119 ion is the diagnostic signature for the phthalan core.

Experimental Protocol: The Self-Validating System

To ensure data integrity, follow this protocol. It includes a "System Suitability Test" (SST) using n-alkanes to calibrate the RI, ensuring your data matches the literature regardless of your specific column length or flow rate.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols to prevent trans-acetalization.

  • Concentration: 100 ppm (100 µg/mL).

  • Derivatization: None required. Phthalans are volatile and thermally stable enough for direct injection.

    • Exception: If analyzing metabolic hydroxylated metabolites, use BSTFA + 1% TMCS (60°C, 30 min).

GC-MS Method Parameters (Agilent/Shimadzu Compatible)
ParameterSettingRationale
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent thermal ring-opening.
Injection Mode Split (10:1)Prevents column overload and peak fronting.
Column DB-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase for RI compatibility.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.
Oven Program 60°C (1 min)

20°C/min

300°C (3 min)
Rapid ramp preserves peak shape for late eluters.
MS Source EI (70 eV), 230°CStandard ionization energy for library matching.
Scan Range 40–350 amuCaptures low mass fragments (

91) and molecular ions.
Analytical Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Acquisition cluster_data Phase 3: Validation Sample Sample Dissolution (DCM, 100ppm) GC GC Separation (DB-5ms) Sample->GC Alkane Add C8-C20 Alkane Standard Alkane->GC MS MS Detection (EI Source) GC->MS RI_Calc Calculate RI (Van den Dool & Kratz) MS->RI_Calc Spec_Check Check Base Peak (Is it 119?) RI_Calc->Spec_Check Result Confirmed ID Spec_Check->Result Pass

Figure 2: Step-by-step workflow for validating phthalan identity using Retention Indices.

Troubleshooting & Isomer Differentiation

A common pitfall in phthalan synthesis is the formation of the open-chain isomer (e.g., o-vinylbenzyl alcohol) via dehydration of the diol precursor.

Differentiation Table:

Feature1-Methylphthalan (Cyclic)o-Vinylbenzyl Alcohol (Open)
Retention Index Lower (More compact)Higher (H-bonding with silanols)
Peak Shape Sharp, symmetricTailing (unless derivatized)
Molecular Ion Distinct (

)
Often weak or absent (

)
Base Peak 119 (stable ring)91 (Tropylium) or 117
Derivatization Unreactive to TMSReacts with BSTFA (Shift in RI)

Actionable Advice: If you suspect an isomer mixture, perform a "Derivatization Check." Add 50 µL of BSTFA to your vial and re-inject.

  • If the peak shifts significantly (+200 RI units)

    
     It contains a hydroxyl group (Open Chain ).
    
  • If the peak remains at the same RI

    
     It is the ether (Phthalan ).
    

References

  • NIST Mass Spectrometry Data Center. Retention Indices for Non-polar Columns. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Babushok, V. I., et al. "Retention Indices for Frequently Reported Compounds of Plant Essential Oils." Journal of Physical and Chemical Reference Data, 2011. (Foundation for RI calculation).[1]

  • Begala, M., et al. "GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification of benzofuran derivatives." Rapid Communications in Mass Spectrometry, 2021.[2] Available at: [Link][2]

  • Sparkman, O. D.Mass Spectrometry Desk Reference. Global View Publishing.

Sources

Safety Operating Guide

1-Methyl-phthalan: Proper Disposal and Safety Protocol

[1][2]

Executive Summary & Chemical Identification

1-Methyl-phthalan (Systematic name: 1,3-dihydro-1-methylisobenzofuran ) is a cyclic ether often utilized as a synthetic intermediate.[1] Unlike common laboratory solvents, it lacks widespread safety documentation, leading to significant "complacency risk" in the laboratory.

Crucial Safety Warning: As a cyclic ether with a benzylic hydrogen adjacent to the oxygen atom, this compound is a Class B Peroxide Former . It is highly susceptible to auto-oxidation, forming explosive hydroperoxides upon storage, particularly if light-exposed or unstabilized.[2]

Chemical Profile
PropertySpecification
Chemical Name 1-Methyl-phthalan (1,3-dihydro-1-methylisobenzofuran)
CAS Number 16727-43-8
Parent Structure Phthalan (1,3-Dihydroisobenzofuran)
Molecular Formula C₉H₁₀O
Primary Hazard Flammable Liquid; Explosive Peroxide Formation
RCRA Waste Code D001 (Ignitable); Potential D003 (Reactive if peroxidized)

The Mechanism of Hazard (Why We Do This)

To ensure safety, we must understand the causality of the hazard.

1-Methyl-phthalan contains an ether oxygen bonded to a benzylic carbon (C1). The C-H bond at this position is weakened by resonance stabilization from the adjacent aromatic ring.

  • Mechanism: Atmospheric oxygen abstracts this hydrogen via a radical mechanism, forming a hydroperoxide (-OOH).

  • Risk: Upon evaporation or distillation, these peroxides concentrate.[3] If the concentration exceeds safe limits (>100 ppm), thermal or mechanical shock can trigger a detonation.

Therefore, the disposal protocol is not merely "pouring into a waste drum." It is a workflow of Assessment, Stabilization, and Segregation. [1]

Pre-Disposal Assessment Protocol

Before moving any container of 1-Methyl-phthalan that has been opened for more than 3 months, you must perform this assessment.

Step 1: Visual Inspection (The "No-Touch" Rule)

Inspect the container without moving or shaking it. Look for:

  • Crystals around the cap or in the solution.[2][4]

  • Viscous liquid stratification (separation of layers).

  • Cloudiness in previously clear liquid.

CRITICAL ACTION: If crystals are visible, DO NOT OPEN OR MOVE THE CONTAINER. The friction of unscrewing the cap can detonate the peroxides.[5] Evacuate the area and contact your EHS Bomb Squad/Emergency Response immediately.

Step 2: Peroxide Quantification

If the liquid is clear, carefully test for peroxide concentration using a semi-quantitative strip (e.g., Quantofix® Peroxide 100).

  • Dip the test strip into the solvent for 1 second.

  • Wait 15 seconds (or as specified by the manufacturer).

  • Compare color change to the reference scale.

Peroxide Level (ppm)StatusAction Required
< 20 ppm SafeProceed to Bulk Disposal (Section 5).
20 - 100 ppm WarningMust be treated (Section 4) before disposal.[1]
> 100 ppm DangerDo not handle. Contact EHS for high-hazard removal.[1]

Stabilization Protocol (Peroxide Quenching)

If peroxides are detected between 20-100 ppm, they must be chemically reduced before the waste enters the central waste stream.

Reagents Required:

  • Ferrous Sulfate (FeSO₄)[1]

  • Sulfuric Acid (H₂SO₄)[1]

  • Water[1][6][7]

Procedure:

  • Prepare Acidified Ferrous Sulfate Solution: Dissolve 60g of FeSO₄ in 6mL of concentrated H₂SO₄ and 110mL of water.

  • Ratio: Add 6mL of this solution for every 1L of solvent suspected of containing peroxides.

  • Agitation: Gently shake (if <100ppm confirmed) or stir for 20 minutes. The ferrous ion (Fe²⁺) reduces the peroxide to an alcohol, oxidizing itself to ferric ion (Fe³⁺).

  • Retest: Use a new strip to confirm peroxides are <10 ppm.

  • Result: The solvent is now safe for bulking.

Disposal Workflow & Decision Tree

The following diagram outlines the mandatory logic flow for disposing of 1-Methyl-phthalan.

DisposalWorkflowStartWaste 1-Methyl-phthalanGeneratedVisualStep 1: Visual Inspection(Crystals/Cloudiness?)Start->VisualBombSquadSTOP: Evacuate & ContactEmergency ResponseVisual->BombSquadYes (Crystals Present)TestStep 2: QuantofixPeroxide TestVisual->TestNo (Clear Liquid)LevelCheckPeroxide Level?Test->LevelCheckLevelCheck->BombSquad> 100 ppmTreatStep 3: Chemical Treatment(Acidified Ferrous Sulfate)LevelCheck->Treat20 - 100 ppmBulkStep 4: Bulk into Waste Container(Non-Halogenated Organic)LevelCheck->Bulk< 20 ppmRetestRetest PeroxidesTreat->RetestRetest->LevelCheckLabelLabel: Flammable Liquid(RCRA D001)Bulk->LabelIncinerateFinal Fate:High-Temp IncinerationLabel->Incinerate

Figure 1: Operational decision tree for the safe assessment and disposal of peroxide-forming cyclic ethers.

Final Waste Stream Specifications

Once the material is confirmed peroxide-free (<20 ppm), adhere to these logistical standards for final pickup.

  • Waste Container: High-density polyethylene (HDPE) or steel drum (if grounded).

  • Segregation:

    • Compatible: Acetone, Methanol, Toluene, Ethyl Acetate (Non-Halogenated Solvents).

    • Incompatible: Oxidizers (Nitric Acid), Halogenated solvents (if your facility requires separation for cost/recycling).

  • Labeling:

    • Chemical Name: "Waste 1-Methyl-phthalan solution"[1]

    • Hazards: Flammable, Irritant.[8][9][10]

  • RCRA Code: D001 (Ignitable).

Emergency Procedures (Spill Response)

In the event of a spill of 1-Methyl-phthalan:

  • Isolate: Remove all ignition sources immediately (Flash point is expected to be <60°C).

  • PPE: Wear nitrile gloves, safety goggles, and a flame-retardant lab coat.

  • Contain: Use non-combustible absorbents (vermiculite or sand). Do not use paper towels (increases surface area for oxidation/flammability).

  • Disposal of Spill Debris: Place contaminated absorbent into a sealed container and label as hazardous waste (D001).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Peroxide-Forming Chemicals.[5] United States Department of Labor. [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21. (Standard reference for peroxide detection limits).
  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D001 definitions). [Link]

Navigating the Uncharted: A Comprehensive Safety Protocol for Handling 1-Methyl-phthalan

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, it is my responsibility to provide you with the most reliable and practical safety guidance. The compound , 1-Methyl-phthalan, presents a unique challenge due to the absence of a specific Safety Data Sheet (SDS). This guide is therefore a synthesis of best practices derived from the known hazards of the parent compound, phthalan, and structurally similar chemicals. Our approach is one of proactive caution, ensuring your safety when navigating the handling of this novel substance.

Hazard Analysis: A Profile of Presumed Risk

Given that 1-Methyl-phthalan is a derivative of phthalan (o-Xylylene oxide), we must anticipate a similar hazard profile. Phthalan is known to cause irritation to the skin, eyes, and respiratory tract.[1] Ingestion may lead to gastrointestinal irritation.[1] Furthermore, related compounds like 1-methylnaphthalene are combustible liquids, harmful if swallowed, and may cause long-lasting harm to aquatic life.[2][3] Therefore, we will operate under the assumption that 1-Methyl-phthalan poses, at a minimum, the following risks:

  • Skin and Eye Irritation: Direct contact may cause redness, irritation, and potential dermatitis.[1]

  • Respiratory Irritation: Inhalation of vapors or aerosols can irritate the respiratory system.[1]

  • Ingestion Toxicity: Swallowing the substance is presumed to be harmful.[2][4]

  • Combustibility: The presence of the methyl group and the aromatic ring suggests the compound is likely a combustible liquid.[2][5]

Your Shield: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable. The following table outlines the minimum required protection.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or PVC gloves.[6]To prevent skin contact and potential irritation or absorption.
Eye Protection Chemical safety goggles. A face shield is required when there is a splash hazard.[1][5][6]To protect against splashes that could cause serious eye irritation or damage.[1][6]
Body Protection A chemically resistant lab coat or coveralls.[1][5]To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is mandatory.[1][5] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][5]To prevent inhalation of potentially harmful vapors.

The Workflow: From Benchtop to Disposal

The following diagram and procedural steps outline the complete, self-validating workflow for handling 1-Methyl-phthalan.

prep Preparation & PPE handling Handling & Experimentation prep->handling Proceed with caution waste Waste Collection handling->waste Segregate waste decon Decontamination handling->decon Clean work area spill Spill Response handling->spill In case of accident disposal Final Disposal waste->disposal Follow hazardous waste protocol decon->prep Ready for next use spill->decon After containment

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.